molecular formula C8H13NO3 B054340 3-(2-Oxopiperidin-1-YL)propanoic acid CAS No. 117705-04-1

3-(2-Oxopiperidin-1-YL)propanoic acid

Cat. No.: B054340
CAS No.: 117705-04-1
M. Wt: 171.19 g/mol
InChI Key: CZDCTKRGYQLASW-UHFFFAOYSA-N
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Description

3-(2-Oxopiperidin-1-yl)propanoic acid is a valuable lactam-based organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol. This solid compound serves as a versatile building block and intermediate in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules with targeted functionalities. Its structure features a piperidinone ring linked to a propanoic acid chain, offering two distinct reactive sites for chemical modification. Key Identifiers and Properties:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-oxopiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-3-1-2-5-9(7)6-4-8(11)12/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDCTKRGYQLASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601138
Record name 3-(2-Oxopiperidin-1-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117705-04-1
Record name 3-(2-Oxopiperidin-1-yl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-oxopiperidin-1-yl)propanoic acid
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Foundational & Exploratory

Technical Guide: 3-(2-Oxopiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 117705-04-1

Abstract

This technical guide provides a comprehensive overview of 3-(2-Oxopiperidin-1-yl)propanoic acid, a key intermediate in the synthesis of the novel oral anticoagulant, Apixaban. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, synthesis, and spectral characterization of this compound. While its primary significance lies in its role as a building block for Apixaban, this guide also explores the broader context of propanoic acid derivatives in medicinal chemistry.

Introduction

This compound (CAS No. 117705-04-1) is a heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its molecular structure, featuring a piperidinone ring linked to a propanoic acid chain, makes it a valuable synthon for the construction of more complex molecules. Most notably, it serves as a crucial intermediate in the industrial synthesis of Apixaban, a potent, selective, and orally bioavailable inhibitor of coagulation factor Xa.[1][2] Apixaban is widely used for the prevention and treatment of thromboembolic diseases.[1] Understanding the properties and synthesis of this compound is therefore essential for the efficient production of this life-saving medication.

Physicochemical and Spectral Data

A summary of the known physicochemical and spectral data for this compound is presented below.

PropertyValueReference
CAS Number 117705-04-1
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Predicted XlogP -0.6[3]
Monoisotopic Mass 171.08954 Da[3]

Mass Spectrometry:

  • MS (EI, 70 eV): m/z (%) 171 (41) [M+], 126 (28), 125 (16), 124 (11), 115 (42), 112 (34), 99 (22), 98 (49), 97 (10), 84 (100), 82 (14), 71.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Detailed experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not readily available in the public domain. However, based on its chemical structure, the following characteristic signals can be predicted:

  • ¹H NMR: Signals corresponding to the methylene protons of the piperidinone ring, the methylene protons of the propanoic acid chain, and a broad singlet for the carboxylic acid proton (typically in the 10-12 ppm range).

  • ¹³C NMR: Resonances for the carbonyl carbons of the lactam and the carboxylic acid (typically in the 170-185 ppm region), as well as signals for the methylene carbons of the piperidinone and propanoic acid moieties.

  • IR Spectroscopy: A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretching vibration for the lactam (around 1650 cm⁻¹).[4]

Synthesis of this compound

The synthesis of this compound is a key step in the overall synthesis of Apixaban. While specific, detailed industrial protocols are often proprietary, the scientific literature and patents outline the general synthetic strategies. One common approach involves the Michael addition of 2-piperidone to an acrylic acid derivative.

Experimental Protocol: A Generalized Synthetic Approach

The following is a generalized experimental protocol based on common organic synthesis methodologies for similar structures.

Materials:

  • 2-Piperidone

  • Acrylic acid or its ester (e.g., ethyl acrylate)

  • A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)

  • An appropriate solvent (e.g., ethanol, tetrahydrofuran)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Reaction Setup: A solution of 2-piperidone in a suitable anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: The solution is cooled to a suitable temperature (e.g., 0 °C), and a strong base is added portion-wise to deprotonate the nitrogen of the 2-piperidone, forming the corresponding lactam salt.

  • Michael Addition: A solution of the acrylic acid derivative in the same solvent is then added dropwise to the reaction mixture. The reaction is allowed to stir at a controlled temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Hydrolysis (if an ester is used): If an acrylic acid ester was used, the resulting ester intermediate is hydrolyzed to the carboxylic acid by adding a solution of a base (e.g., sodium hydroxide) in water and heating the mixture.

  • Workup and Purification: The reaction mixture is cooled, and the pH is adjusted with an acid to protonate the carboxylate. The aqueous layer is then extracted with a suitable organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Role in Apixaban Synthesis

This compound is a pivotal intermediate in several patented synthetic routes to Apixaban.[1][5] It is typically involved in a coupling reaction with another key fragment of the Apixaban molecule. The overall synthesis of Apixaban is a multi-step process, and the efficient and high-yield production of this propanoic acid derivative is crucial for the economic viability of the entire process.

Below is a simplified workflow illustrating the position of this compound in a representative Apixaban synthesis.

Apixaban_Synthesis_Workflow A Starting Materials B This compound (CAS: 117705-04-1) A->B C Other Key Intermediates A->C D Coupling Reaction B->D C->D E Apixaban Precursor D->E F Final Transformations E->F G Apixaban F->G

Caption: Simplified workflow for Apixaban synthesis.

Biological Activity Context

While this compound itself is primarily valued as a synthetic intermediate, it belongs to the broader class of propanoic acid derivatives. Many compounds containing the propanoic acid moiety exhibit a wide range of biological activities. For instance, arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen.[6] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes.[6] Although no specific biological activity has been reported for this compound, its structural features could warrant investigation in broader screening programs.

Conclusion

This compound is a compound of significant industrial importance due to its indispensable role in the synthesis of Apixaban. This technical guide has provided a summary of its known properties, a generalized synthetic protocol, and its context within pharmaceutical manufacturing. Further research into the specific biological activities of this molecule and the development of more efficient and sustainable synthetic routes remain areas of potential interest for the scientific community.

References

An In-depth Technical Guide to the Physical Properties of 3-(2-Oxopiperidin-1-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(2-Oxopiperidin-1-YL)propanoic acid. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols for characterization, and a plausible synthetic pathway.

Core Physical and Chemical Properties

This compound, with the CAS Number 117705-04-1, is a carboxylic acid derivative featuring a 2-piperidone moiety.[1] Its structural and physicochemical properties are critical for applications in medicinal chemistry and materials science.

Data Presentation: Physicochemical Properties

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
CAS Number 117705-04-1[1]
Molecular Formula C₈H₁₃NO₃[2]
Molecular Weight 171.19 g/mol [3]
Exact Mass 171.089543 g/mol [2]
Melting Point 148 °C[3]
Boiling Point 380.8 ± 25.0 °C (Predicted)[3]
Density 1.199 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.35 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C[3]
InChI InChI=1S/C8H13NO3/c10-7-3-1-2-5-9(7)6-4-8(11)12/h1-6H2,(H,11,12)[4]
InChIKey CZDCTKRGYQLASW-UHFFFAOYSA-N[4]
SMILES C1CCN(C(=O)C1)CCC(=O)O[4]

Experimental Protocols

Synthesis Protocol: A Plausible Route via Aza-Michael Addition

The synthesis of this compound can be envisioned through a two-step process involving an aza-Michael addition followed by hydrolysis. This strategy is based on the known reactivity of lactams and acrylates.[5][6][7][8]

  • Step 1: Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate.

    • To a solution of 2-piperidone (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF, add a catalytic amount of a strong, non-nucleophilic base like sodium hydride or DBU (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to generate the corresponding lactam salt.

    • Add ethyl acrylate (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 3-(2-oxopiperidin-1-yl)propanoate.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and water.

    • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).

    • Stir the mixture at room temperature or with gentle heating until the ester is fully consumed, as monitored by TLC.

    • Concentrate the mixture under reduced pressure to remove the alcohol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 2-3 using a 1M HCl solution, leading to the precipitation of the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Characterization Protocol: Melting Point Determination[2][10][11]

The melting point is a fundamental property for assessing the purity of a crystalline solid.

  • Sample Preparation: Ensure the synthesized compound is completely dry. Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Jab the open end of a glass capillary melting point tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. Repeat until a sample height of 2-3 mm is achieved.[9][10]

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.[10]

    • For a first determination, heat rapidly to find an approximate melting range.

    • Allow the apparatus to cool. For an accurate measurement, prepare a new sample and heat at a slow rate (1-2 °C per minute) starting from a temperature approximately 15-20 °C below the approximate melting point.[9]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

Characterization Protocol: NMR Spectroscopy[1][12][13]

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[11]

  • Data Acquisition:

    • Transfer the solution to a clean NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire a ¹H NMR spectrum to determine the number of different proton environments, their integration (ratio of protons), and splitting patterns (J-coupling), which reveals connectivity.[12]

    • Acquire a ¹³C NMR spectrum to determine the number of different carbon environments.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish detailed connectivity and finalize the structural assignment.[1]

Workflow and Visualization

The characterization of a novel compound like this compound follows a logical workflow to ensure its identity and purity. This process integrates various analytical techniques.

G General Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical Physical Property Determination cluster_final Finalization Synthesis Chemical Synthesis Workup Reaction Work-up & Crude Isolation Synthesis->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS for Exact Mass) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Purity Purity Assessment (HPLC, LC-MS) Purification->Purity MP Melting Point Purification->MP Data Data Compilation & Analysis NMR->Data MS->Data FTIR->Data Purity->Data Solubility Solubility Studies MP->Data Solubility->Data pKa pKa Determination LogP LogP Measurement pKa->Data LogP->Data

Caption: A logical workflow for the synthesis and characterization of a novel chemical entity.

Safety and Handling

This compound is classified as an irritant.[3] It is predicted to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed.[13]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or fumes. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage is at 2-8°C.[3]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13][14]

References

3-(2-Oxopiperidin-1-YL)propanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 3-(2-Oxopiperidin-1-YL)propanoic acid, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. This document collates available physicochemical data and presents a plausible synthetic approach. Due to the limited publicly available experimental data, some information presented is based on predictions and analysis of related compounds.

Chemical Structure and Properties

This compound is a derivative of piperidine, featuring a propanoic acid moiety attached to the nitrogen atom of a 2-oxopiperidine (δ-valerolactam) ring.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. Note that some of these values are predicted and have not been experimentally verified in published literature.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃--INVALID-LINK--[1]
Molecular Weight 171.19 g/mol --INVALID-LINK--[1]
CAS Number 117705-04-1--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--
Melting Point 148 °C--INVALID-LINK-- (Predicted)[2]
Boiling Point 380.8±25.0 °C--INVALID-LINK-- (Predicted)[2]
Density 1.199±0.06 g/cm³--INVALID-LINK-- (Predicted)[2]
pKa 4.35±0.10--INVALID-LINK-- (Predicted)[2]
SMILES O=C(O)CCN1C(=O)CCCC1--INVALID-LINK--
InChIKey CZDCTKRGYQLASW-UHFFFAOYSA-N--INVALID-LINK--
Spectroscopic Data

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺172.09682
[M+Na]⁺194.07876
[M-H]⁻170.08226
[M+NH₄]⁺189.12336
[M+K]⁺210.05270
[M]⁺171.08899

Data sourced from PubChemLite.[3]

Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not described in the available scientific literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions, such as the Michael addition of 2-piperidone to an acrylic acid derivative.

Proposed Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product 2-Piperidone 2-Piperidone Michael Addition Michael Addition 2-Piperidone->Michael Addition Acrylic Acid Acrylic Acid Acrylic Acid->Michael Addition Quenching Quenching Michael Addition->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: Proposed workflow for the synthesis of this compound.

General Synthetic Procedure (Hypothetical)
  • Reaction Setup: To a solution of 2-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a base (e.g., sodium hydride or potassium carbonate, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes to facilitate the formation of the corresponding lactam salt.

  • Michael Addition: A solution of acrylic acid (1.0-1.2 eq) in the same solvent is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to neutralize the excess base and protonate the carboxylate.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate/hexane as the eluent. Alternatively, recrystallization from a suitable solvent system could be employed to obtain the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Biological Activity and Applications

Currently, there is no specific information in the public domain detailing the biological activity or signaling pathways associated with this compound. However, the piperidine and propanoic acid moieties are present in numerous biologically active molecules. Therefore, this compound could serve as a valuable building block in the synthesis of novel pharmaceutical agents. Further research is required to elucidate its potential biological functions.

Conclusion

This compound is a chemical entity with defined physicochemical properties, though much of the available data is predictive. While a validated, detailed experimental protocol for its synthesis is not currently published, a plausible synthetic route via Michael addition is proposed. The lack of information on its biological activity presents an opportunity for future research to explore its potential applications in medicinal chemistry and drug development.

Disclaimer: The information provided in this document is for research and informational purposes only. The hypothetical synthesis protocol should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

References

An In-depth Technical Guide to 3-(2-Oxopiperidin-1-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Oxopiperidin-1-YL)propanoic acid, a molecule of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a proposed synthetic route with experimental protocols, and an exploration of its potential biological activities based on its structural motifs.

Core Molecular Data

This compound is a derivative of piperidine, featuring a propanoic acid group attached to the nitrogen atom of a 2-piperidone ring. Its chemical structure combines a lactam ring with a carboxylic acid moiety, features present in numerous biologically active compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃[1][2]
Molecular Weight 171.19 g/mol [1]
Monoisotopic Mass 171.08954 Da[2]
CAS Number 117705-04-1[1][3]
Melting Point 148 °C[1]
Boiling Point (Predicted) 380.8 ± 25.0 °C[1]
Density (Predicted) 1.199 ± 0.06 g/cm³[1]
pKa (Predicted) 4.35 ± 0.10[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving a Michael addition followed by ester hydrolysis. A detailed experimental protocol for this proposed synthetic route is provided below.

Proposed Synthetic Workflow

The overall synthetic scheme involves the addition of 2-piperidone to an acrylate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Ester Hydrolysis 2-Piperidone 2-Piperidone Intermediate_Ester Ethyl 3-(2-oxopiperidin-1-yl)propanoate 2-Piperidone->Intermediate_Ester THF Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Intermediate_Ester Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Heat Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH)->Final_Product Acid Workup (e.g., HCl) Acid Workup (e.g., HCl) Acid Workup (e.g., HCl)->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate (Michael Addition)

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-piperidone (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Reaction: After the addition of sodium hydride is complete, allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, add ethyl acrylate (1.2 eq) dropwise via the dropping funnel.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield ethyl 3-(2-oxopiperidin-1-yl)propanoate.

Step 2: Synthesis of this compound (Ester Hydrolysis)

  • Hydrolysis: In a round-bottom flask, dissolve the purified ethyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 eq) from Step 1 in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (2.0 eq).

  • Reflux: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.[4]

  • Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid.

  • Isolation: A precipitate of this compound should form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, its structural components—a piperidine ring and a propanoic acid moiety—are present in many pharmacologically active molecules.[5] The N-acylpiperidine structure is a key feature in a variety of compounds with diverse biological activities, including anticancer and antimicrobial effects.[6][7]

The propanoic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and can also influence a compound's pharmacokinetic properties.[8][9]

Potential Interaction with GABAergic Signaling

The 2-piperidone (a cyclic amide, or lactam) core of the molecule bears a structural resemblance to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. GABA analogues are known to modulate GABAergic signaling and are used to treat conditions like seizures and anxiety.[10] Some molecules containing a lactam ring, such as certain β-lactam antibiotics, have been shown to interact with GABA receptors.[11][12] It is plausible that this compound could act as a GABA analogue, potentially modulating the activity of GABA receptors.

cluster_pathway Hypothesized GABAergic Modulation Molecule This compound (GABA Analogue?) GABA_Receptor GABA Receptor Molecule->GABA_Receptor Binds to Ion_Channel Ion Channel (e.g., Cl⁻) GABA_Receptor->Ion_Channel Activates/Modulates Neuronal_Activity Modulation of Neuronal Excitability Ion_Channel->Neuronal_Activity Influences

Caption: Potential interaction with the GABAergic signaling pathway.

Further research is required to validate these hypotheses and to fully elucidate the biological activity and mechanism of action of this compound. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Oxopiperidin-1-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the primary synthesis pathway for 3-(2-Oxopiperidin-1-YL)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process commencing with a base-catalyzed aza-Michael addition of 2-piperidone to an acrylate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This document provides a comprehensive overview of the reaction, including detailed experimental protocols derived from analogous syntheses, a summary of relevant quantitative data, and visualizations of the synthesis pathway and workflow.

Introduction

This compound is a substituted lactam derivative. The piperidone ring is a common scaffold in various biologically active molecules. This guide focuses on the most direct and commonly referenced synthetic approach to this compound, providing researchers with the necessary information for its laboratory-scale preparation.

Primary Synthesis Pathway: Aza-Michael Addition and Hydrolysis

The most logical and supported pathway for the synthesis of this compound involves two sequential reactions:

  • Aza-Michael Addition: 2-Piperidone acts as a nucleophile and undergoes a conjugate addition to an acrylic acid ester (e.g., ethyl acrylate) under basic conditions. This reaction forms the carbon-nitrogen bond at the 1-position of the piperidone ring.

  • Ester Hydrolysis: The resulting ester, ethyl 3-(2-oxopiperidin-1-yl)propanoate, is then hydrolyzed, typically using a base like sodium hydroxide, to yield the desired this compound.

This pathway is analogous to the well-documented synthesis of similar N-substituted propanoic acids derived from heterocyclic amides.[1]

Visualization of the Synthesis Pathway

Synthesis_Pathway Reactant1 2-Piperidone Intermediate Ethyl 3-(2-oxopiperidin-1-yl)propanoate Reactant1->Intermediate K2CO3 Reactant2 Ethyl Acrylate Reactant2->Intermediate Product This compound Intermediate->Product 1. NaOH, H2O 2. H+

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous reactions, specifically the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, and should be adapted and optimized for the specific reactants.[1]

Step 1: Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate (Aza-Michael Addition)

Objective: To synthesize the ester intermediate via a base-catalyzed aza-Michael addition.

Materials:

  • 2-Piperidone

  • Ethyl acrylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Appropriate solvent (e.g., Acetonitrile or DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-piperidone (1.0 eq.) in the chosen solvent.

  • Add anhydrous potassium carbonate (1.0 eq.).

  • Add ethyl acrylate (1.5 eq.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl 3-(2-oxopiperidin-1-yl)propanoate.

Step 2: Synthesis of this compound (Ester Hydrolysis)

Objective: To hydrolyze the ester intermediate to the final carboxylic acid product.

Materials:

  • Ethyl 3-(2-oxopiperidin-1-yl)propanoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), dilute solution for acidification

Procedure:

  • Dissolve ethyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 eq.) in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.0 eq.) in water to the flask.

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

  • The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Ester Hydrolysis S1_Start Mix 2-Piperidone, Ethyl Acrylate, and K2CO3 in solvent S1_React Reflux for 10-12h S1_Start->S1_React S1_Workup Cool, filter, and evaporate solvent S1_React->S1_Workup S1_Purify Purify by distillation or chromatography S1_Workup->S1_Purify S1_Product Ethyl 3-(2-oxopiperidin-1-yl)propanoate S1_Purify->S1_Product S2_Start Dissolve ester in EtOH/H2O and add NaOH solution S1_Product->S2_Start Use as starting material S2_React Reflux for 4-6h S2_Start->S2_React S2_Workup Cool and acidify with HCl S2_React->S2_Workup S2_Purify Filter or extract, then recrystallize S2_Workup->S2_Purify S2_Product This compound S2_Purify->S2_Product

Caption: Step-by-step workflow for the synthesis of the target compound.

Quantitative Data and Characterization

PropertyValueSource/Comment
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Appearance Expected to be a solidBased on analogous compounds.
Yield (Step 1) 70-90% (Expected)Based on yields for similar aza-Michael additions.
Yield (Step 2) >90% (Expected)Hydrolysis of esters to carboxylic acids is typically a high-yielding reaction.[1]
Mass Spectrometry MS (GC) data availableSpectraBase ID: 2n6ZLD2qj3K.[2]
¹H NMR Data not available in searchesExpected signals: multiplets for piperidone ring protons, triplets for the propanoic acid chain protons.
¹³C NMR Data not available in searchesExpected signals: carbonyl carbons for the lactam and carboxylic acid, aliphatic carbons for the rings and chain.
Purity >95% achievableWith standard purification techniques like recrystallization or chromatography.

Alternative Synthesis Pathway: N-Alkylation

An alternative, though less commonly documented, approach for the synthesis of this compound is the N-alkylation of 2-piperidone with a 3-halopropanoic acid, such as 3-bromopropanoic acid, in the presence of a base.

Visualization of the N-Alkylation Pathway

N_Alkylation_Pathway Reactant1 2-Piperidone Product This compound Reactant1->Product Base (e.g., K2CO3, NaH) Solvent (e.g., DMF) Reactant2 3-Bromopropanoic Acid Reactant2->Product

Caption: Alternative N-alkylation synthesis pathway.

This method would involve the deprotonation of the lactam nitrogen followed by a nucleophilic substitution on the alkyl halide. While theoretically feasible, this route may present challenges such as the need for a strong, non-nucleophilic base and potential side reactions.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving an aza-Michael addition followed by ester hydrolysis. This pathway is robust, high-yielding, and utilizes readily available starting materials. The provided experimental protocols, based on closely related and well-documented procedures, offer a solid foundation for the successful synthesis of this compound in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity. The characterization data, though not fully available in the literature, can be predicted based on the known structure and analogous compounds. This guide serves as a valuable resource for researchers requiring a practical and technically sound approach to the synthesis of this compound.

References

Uncharted Territory: The Biological Activity of 3-(2-Oxopiperidin-1-YL)propanoic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant knowledge gap regarding the biological activity of the chemical compound 3-(2-Oxopiperidin-1-YL)propanoic acid (CAS No. 117705-04-1). Despite its defined chemical structure, there is a notable absence of published research detailing its synthesis for biological testing, potential therapeutic effects, or its mechanism of action at a molecular level.

Currently, there is no publicly available quantitative data, such as IC50 values or binding affinities, nor are there established experimental protocols for assessing the biological impact of this specific molecule. Consequently, the creation of a detailed technical guide or whitepaper on its core biological functions is not feasible at this time.

While the broader class of propanoic acid derivatives includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes, it is crucial to note that no such activity has been documented for this compound.[1][2][3] Similarly, other propanoic acid derivatives have been investigated for a range of biological effects, including analgesic, anti-inflammatory, and anticancer properties.[4][5][6] However, these findings are specific to the studied analogues and cannot be extrapolated to this compound without direct experimental evidence.

The absence of information extends to its potential signaling pathways and molecular targets. As such, no diagrams of experimental workflows or logical relationships can be generated.

This lack of data presents a unique opportunity for researchers in drug discovery and chemical biology. The synthesis and subsequent biological screening of this compound could unveil novel pharmacological properties. Future research endeavors would need to encompass a full spectrum of in vitro and in vivo studies to elucidate any potential therapeutic value and to understand its mechanism of action. Until such studies are conducted and published, the biological activity of this compound remains an open question within the scientific community.

References

An In-depth Technical Guide on 3-(2-Oxopiperidin-1-YL)propanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(2-oxopiperidin-1-yl)propanoic acid scaffold represents a significant area of interest in medicinal chemistry and drug discovery. The inherent structural features of the 2-piperidone ring, a privileged structure in many biologically active compounds, coupled with the propanoic acid side chain, offer a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives and analogs of this compound, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the parent compound, this compound, and its ester precursor, ethyl 3-(2-oxopiperidin-1-yl)propanoate, serves as the foundation for creating a diverse library of analogs.

Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate

A common and efficient method for the synthesis of the ethyl ester involves the Michael addition of 2-piperidone to ethyl acrylate.

Experimental Protocol:

  • Materials: 2-Piperidone, ethyl acrylate, a suitable base catalyst (e.g., sodium ethoxide or triethylamine), and a solvent (e.g., ethanol).

  • Procedure:

    • Dissolve 2-piperidone in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add the base catalyst to the solution and stir for a short period to facilitate the formation of the corresponding anion.

    • Slowly add ethyl acrylate to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the catalyst with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 3-(2-oxopiperidin-1-yl)propanoate.

Synthesis of this compound

The carboxylic acid can be readily obtained by the hydrolysis of the corresponding ethyl ester.

Experimental Protocol:

  • Materials: Ethyl 3-(2-oxopiperidin-1-yl)propanoate, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent system (e.g., ethanol/water mixture), and an acid for neutralization (e.g., hydrochloric acid).

  • Procedure:

    • Dissolve ethyl 3-(2-oxopiperidin-1-yl)propanoate in the ethanol/water solvent mixture in a round-bottom flask.

    • Add a solution of the base to the flask.

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Cool the mixture in an ice bath and acidify with the chosen acid until the pH is acidic.

    • The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Synthesis of Analogs and Derivatives

The core scaffold can be further modified at several positions to explore structure-activity relationships (SAR). Key modifications include:

  • Amide formation: The carboxylic acid group can be coupled with various amines to generate a library of amides.

  • Esterification: The carboxylic acid can be esterified with different alcohols.

  • Substitution on the piperidone ring: Analogs with substituents on the carbon atoms of the piperidone ring can be synthesized starting from appropriately substituted 2-piperidones.

Biological Activities and Therapeutic Potential

While specific biological data for this compound itself is limited in publicly available literature, the broader class of piperidone and propanoic acid derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Piperidone-containing compounds have been investigated for their potential as anticancer agents. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Related Piperidone Derivatives:

Compound ClassCancer Cell LineActivity (IC50)Reference
Substituted 2-piperidonesHeLa10.64 - 33.62 µM[1]
Monocarbonyl Curcumin Analogs of PiperidonesHepG2, A549, Hela, MCF-7Lower than cisplatin[2]

Signaling Pathways:

A prominent target for many anticancer agents, including some piperidine derivatives, is the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.[4][5]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Materials: Cancer cell lines (e.g., HeLa, MCF-7), normal cell lines (for selectivity assessment), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Piperidine derivatives have been explored for their potential antibacterial and antifungal properties.

Quantitative Data on Related Antimicrobial Peptides and Analogs:

Compound ClassMicroorganismActivity (MIC)Reference
Synthetic Antimicrobial Citropin AnalogsS. aureus, S. pseudintermedius4-32 µg/mL[7]
Rationally Designed Antimicrobial PeptidesK. pneumoniae, P. aeruginosa6.25-12.5 µg/mL[6]

Experimental Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds, positive control antibiotic (e.g., ciprofloxacin).

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Conclusion and Future Directions

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. While direct biological data on the parent compound is scarce, the established activities of related piperidone and propanoic acid derivatives, particularly in oncology and infectious diseases, provide a strong rationale for further investigation.

Future research should focus on:

  • Synthesis of a diverse library of analogs to systematically explore the structure-activity relationships.

  • Comprehensive biological screening of these analogs against a wide range of cancer cell lines and microbial pathogens.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds.

  • Optimization of pharmacokinetic and pharmacodynamic properties to identify lead candidates for further preclinical and clinical development.

This technical guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this promising chemical space. The combination of versatile synthesis, potential for diverse biological activities, and the relevance of targeted pathways underscores the importance of continued research into this compound derivatives and their analogs.

References

In-depth Technical Guide: 3-(2-Oxopiperidin-1-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the mechanism of action for 3-(2-Oxopiperidin-1-YL)propanoic acid. Despite targeted searches across scientific databases, patent literature, and chemical repositories, no detailed biological data, including its specific molecular targets, signaling pathway interactions, or quantitative efficacy, has been publicly reported.

This guide summarizes the limited available information and outlines the standard methodologies that would be required to elucidate the mechanism of action of this compound.

Chemical Identity

PropertyValue
Chemical Name This compound
CAS Number 117705-04-1
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Structure

Current State of Knowledge

As of the latest available data, research on this compound has been primarily limited to its chemical synthesis and basic characterization. A doctoral thesis provided mass spectrometry data for the compound, confirming its synthesis, but did not explore any biological activity.

No peer-reviewed articles, patents, or conference proceedings were identified that describe the biological effects of this specific molecule. Therefore, the core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled based on the current body of scientific literature.

Future Directions: A Roadmap for Elucidating the Mechanism of Action

To characterize the mechanism of action of this compound, a systematic and multi-faceted experimental approach would be necessary. The following sections detail the hypothetical experimental protocols and workflows that could be employed.

Experimental Workflow for Target Identification and Validation

A logical workflow to identify the biological target(s) of this compound would involve a series of screening and validation assays.

experimental_workflow A Compound Synthesis and Purification B High-Throughput Screening (e.g., Phenotypic or Target-Based) A->B C Hit Identification and Validation B->C D Target Deconvolution (e.g., Affinity Chromatography, Proteomics) C->D E Putative Target(s) Identified D->E F Target Engagement Assays (e.g., CETSA, SPR) E->F G In Vitro Functional Assays (Enzymatic or Cellular) F->G H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I Validated Target(s) and Mechanism of Action H->I

Caption: A generalized experimental workflow for identifying the molecular target and mechanism of action of a novel compound.

Hypothetical Signaling Pathway Analysis

Should a target be identified, for instance, a specific kinase, the subsequent investigation would focus on the downstream signaling cascade.

signaling_pathway compound This compound target Putative Target (e.g., Kinase X) compound->target Inhibition substrate Substrate Protein target->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Transcription Factor Activation) p_substrate->downstream response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound on a target kinase.

Conclusion

The current lack of published biological data on this compound prevents a detailed analysis of its mechanism of action. The information presented here serves as a foundational overview and a guide for the future research that is required to elucidate the pharmacological properties of this compound. For researchers, scientists, and drug development professionals, this molecule represents an unexplored area of chemical space with the potential for novel biological activity. The experimental approaches outlined provide a clear path forward for its investigation.

An In-depth Technical Guide to 3-(2-Oxopiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Oxopiperidin-1-yl)propanoic acid is a chemical compound featuring a 2-piperidone moiety N-substituted with a propanoic acid chain. While specific research on this exact molecule is limited in publicly accessible literature, its structural components—the piperidone ring and the propanoic acid group—are present in a wide array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols relevant to this compound and its close analogs, serving as a foundational resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available physicochemical properties.

PropertyValue
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
CAS Number 117705-04-1
Appearance Predicted to be a white to off-white solid.
Solubility Expected to have some water solubility due to the carboxylic acid and amide functionalities. Solubility in organic solvents is likely to vary.
Predicted LogP -0.6

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a Michael addition reaction. This involves the addition of the lactam nitrogen of 2-piperidone to an acrylic acid derivative. Below is a generalized experimental protocol based on standard organic chemistry procedures for similar reactions.

Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate

This procedure outlines the synthesis of the ethyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.

Reaction Scheme:

G struct1 2-Piperidone plus1 + struct1->plus1 struct2 Ethyl Acrylate reaction Base (e.g., NaH) Solvent (e.g., DMF) struct2->reaction struct3 Ethyl 3-(2-oxopiperidin-1-yl)propanoate plus1->struct2 reaction->struct3

Caption: Synthesis of the ethyl ester intermediate.

Materials:

  • 2-Piperidone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acrylate

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add sodium hydride (1.1 equivalents) under a positive pressure of inert gas.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMF to the flask to suspend the sodium hydride.

  • Dissolve 2-piperidone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the formation of the sodium salt of 2-piperidone.

  • Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.2 equivalents) dropwise via the dropping funnel.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(2-oxopiperidin-1-yl)propanoate.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Hydrolysis to this compound

Reaction Scheme:

G struct1 Ethyl 3-(2-oxopiperidin-1-yl)propanoate reaction 1. Base (e.g., NaOH or LiOH) Solvent (e.g., THF/H₂O) 2. Acid (e.g., HCl) struct1->reaction struct2 This compound reaction->struct2

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 3-(2-oxopiperidin-1-yl)propanoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified ethyl 3-(2-oxopiperidin-1-yl)propanoate in a mixture of THF and water.

  • Add an excess of NaOH or LiOH (e.g., 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the 2-piperidone and propanoic acid moieties are present in numerous compounds with significant pharmacological activities. This suggests that the target molecule could be a valuable scaffold for medicinal chemistry research.

Potential Therapeutic Areas
  • Anti-inflammatory Activity : Propanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Additionally, some piperidone derivatives have shown anti-inflammatory properties.[2]

  • Anticancer Activity : The piperidone ring is a common feature in various anticancer agents.

  • Neuroprotective Effects : Certain 2-piperidone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting β-amyloid aggregation and neuroinflammation.[3]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, this compound derivatives could potentially modulate inflammatory pathways. For instance, they might inhibit the production of pro-inflammatory cytokines.

G LPS LPS Microglia Microglial Cell LPS->Microglia activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines releases Neuron Neuron Cytokines->Neuron acts on Neurotoxicity Neurotoxicity Neuron->Neurotoxicity Compound 3-(2-Oxopiperidin-1-yl)propanoic Acid Derivative Compound->Microglia inhibits

Caption: Potential inhibition of neuroinflammation.

Summary of Biological Data for Related Compounds

The following tables summarize quantitative data for structurally related compounds to provide a basis for potential research directions.

Table 1: Anti-inflammatory Activity of Piperidone Derivatives

Compound/DerivativeAssayResultReference
N-cyclohexylcarboxamide derivative of piperidine-2,4,6-trioneCarrageenan-induced paw edema in ratsIncreased anti-inflammatory activity compared to parent compound
2-Piperidone derivativesInhibition of pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) production in LPS-stimulated BV-2 microglial cellsEffective suppression observed

Table 2: Cytotoxicity of Propanoic Acid Derivatives

Compound/DerivativeCell LineIC₅₀ / GI₅₀Reference
N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e)MCF-7 (breast cancer)1.32 µM[4]
Phenylpropanoic acid derivatives with lipophilic estersHuman solid tumor cell linesGI₅₀ 3.1-21 µM

Conclusion

This compound represents an under-explored molecule with a chemical structure that suggests potential for a range of biological activities, particularly in the areas of inflammation, oncology, and neuroprotection. The synthetic routes to this compound are feasible through established chemical reactions like the Michael addition. This technical guide provides a foundational framework for researchers interested in synthesizing and evaluating this compound and its derivatives for novel therapeutic applications. Further investigation is warranted to fully characterize its physicochemical properties and pharmacological profile.

References

The Genesis of a Key Anticoagulant Moiety: A Technical Guide to the Discovery and History of 3-(2-Oxopiperidin-1-yl)propanoic Acid and its Pivotal Role in Apixaban

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The compound 3-(2-Oxopiperidin-1-yl)propanoic acid, with CAS number 117705-04-1, is a molecule whose scientific significance is not as a standalone therapeutic agent but as a crucial structural component of the blockbuster anticoagulant, Apixaban. The history and discovery of this propanoic acid derivative are therefore intrinsically interwoven with the extensive research and development program that led to Apixaban, a highly potent, selective, and orally bioavailable direct Factor Xa (FXa) inhibitor. This technical guide provides an in-depth exploration of the synthesis, development, and biological context of this important chemical entity for researchers, scientists, and drug development professionals.

Discovery and Development Context

The quest for novel oral anticoagulants to overcome the limitations of traditional therapies like warfarin spurred the investigation into direct inhibitors of key coagulation cascade enzymes. Factor Xa, a critical juncture in the final common pathway of coagulation, emerged as a prime target. The discovery of Apixaban (BMS-562247) by a team at Bristol-Myers Squibb was a landmark achievement in this area. The development program focused on optimizing a series of compounds to achieve high potency, selectivity for FXa over other proteases, and favorable pharmacokinetic properties.

The 2-oxopiperidin-1-yl moiety, connected to a phenyl group, was identified as a key structural feature that contributes to the high affinity and efficacy of Apixaban. While this compound itself is not a direct precursor in most large-scale syntheses of Apixaban, its underlying structure is a result of the synthetic strategies employed to create the 1-(4-(2-oxopiperidin-1-yl)phenyl) fragment of the final drug molecule.

Synthetic Pathways and Methodologies

The synthesis of the 2-oxopiperidin-1-ylphenyl moiety, and by extension the conceptual framework of this compound's integration, has been approached through various routes. The seminal work by Pinto et al. in the Journal of Medicinal Chemistry and subsequent patents outline several key strategies. Below are detailed protocols for the formation of a key intermediate leading to this structural motif.

Experimental Protocol: Synthesis of 1-(4-aminophenyl)piperidin-2-one

A crucial step in many Apixaban syntheses is the creation of an aniline-substituted piperidinone. This intermediate serves as the foundation for building the rest of the molecule.

Method 1: From 1-(4-nitrophenyl)piperidin-2-one

  • Reaction Setup: A reaction vessel is charged with 1-(4-nitrophenyl)piperidin-2-one and a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the mixture.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 50 psi) at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting crude product, 1-(4-aminophenyl)piperidin-2-one, can be purified by recrystallization or column chromatography to yield the desired product.

The following diagram illustrates a generalized workflow for the synthesis of Apixaban, highlighting the incorporation of the key piperidinone intermediate.

G cluster_0 Intermediate Synthesis cluster_1 Core Scaffold Assembly cluster_2 Final Amidation A 1-(4-nitrophenyl)piperidin-2-one B 1-(4-aminophenyl)piperidin-2-one A->B Reduction (e.g., H2, Pd/C) D Apixaban Precursor B->D C Pyrazolopyridinone Core C->D E Apixaban D->E Amidation

Generalized synthetic workflow for Apixaban.

Quantitative Data: Biological Activity of Apixaban

The incorporation of the this compound substructure into Apixaban results in a molecule with impressive inhibitory activity against Factor Xa. The following table summarizes key quantitative data for Apixaban.

ParameterValueSpeciesReference
Ki (FXa) 0.08 nMHuman[1][2]
IC50 (FXa) 1.3 nMHuman[1]
Selectivity for FXa over Thrombin >30,000-foldHuman[2]
Oral Bioavailability ~50%Human[3]

Mechanism of Action: Factor Xa Inhibition

Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa.[4][5] By binding to the active site of both free and prothrombinase-bound Factor Xa, Apixaban blocks the conversion of prothrombin to thrombin, the final effector enzyme in the coagulation cascade.[5] This reduction in thrombin generation ultimately prevents the formation of a fibrin clot.[6] The mechanism does not require a cofactor like antithrombin.

The signaling pathway below illustrates the central role of Factor Xa in the coagulation cascade and the point of inhibition by Apixaban.

G cluster_cascade Coagulation Cascade cluster_inhibition Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen FibrinClot Fibrin Clot Fibrinogen->FibrinClot Apixaban Apixaban Apixaban->Prothrombin Inhibits

Apixaban's mechanism of action in the coagulation cascade.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Oxopiperidin-1-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(2-Oxopiperidin-1-YL)propanoic acid, a valuable intermediate in pharmaceutical and chemical research. The outlined procedure is based on a two-step sequence involving a Michael addition of 2-oxopiperidine to an acrylate ester, followed by hydrolysis of the resulting ester. This method is analogous to established procedures for the N-alkylation of lactams and other heterocyclic compounds. The protocol includes a comprehensive list of materials, step-by-step instructions, and methods for purification and characterization.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules, including enzyme inhibitors and other therapeutic agents. Its structure, featuring a lactam ring linked to a propanoic acid chain, makes it a versatile scaffold for further chemical modification. The synthesis protocol detailed herein provides a reliable and efficient method for producing this compound in a laboratory setting. The procedure is a Michael addition, a well-established reaction in organic chemistry, followed by a standard ester hydrolysis.

Reaction Scheme

The overall synthesis involves two main steps:

  • Michael Addition: 2-Oxopiperidine (δ-valerolactam) is reacted with an acrylic acid ester (e.g., methyl acrylate) in the presence of a base to form the corresponding methyl ester intermediate.

  • Hydrolysis: The resulting methyl 3-(2-oxopiperidin-1-yl)propanoate is hydrolyzed under basic conditions to yield the final product, this compound.

A plausible reaction mechanism involves the deprotonation of the lactam nitrogen of 2-oxopiperidine by a base, creating a nucleophilic anion. This anion then attacks the β-carbon of the acrylate ester in a conjugate addition, forming an enolate intermediate which is subsequently protonated to give the ester product. The final step is the saponification of the ester to the carboxylic acid.

Experimental Protocol

Materials and Reagents:

  • 2-Oxopiperidine (δ-valerolactam)

  • Methyl acrylate

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • pH paper or pH meter

Procedure:

Step 1: Synthesis of Methyl 3-(2-oxopiperidin-1-yl)propanoate

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-oxopiperidine (1.0 eq).

  • Dissolve the 2-oxopiperidine in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

  • Slowly add methyl acrylate (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(2-oxopiperidin-1-yl)propanoate. The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Hydrolysis)

  • Dissolve the crude methyl 3-(2-oxopiperidin-1-yl)propanoate from Step 1 in methanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M solution).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1M HCl.

  • A precipitate of the product should form. If no precipitate forms, extract the aqueous layer with ethyl acetate.

  • If a precipitate is formed, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If extraction is performed, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

While specific quantitative data for the synthesis of this compound is not widely reported in the literature, the following table presents expected outcomes based on analogous reactions found for similar N-substituted lactams.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Methyl 3-(2-oxopiperidin-1-yl)propanoate2-Oxopiperidine, Methyl AcrylateNaHDMF0 to RT12-2475-90>95 (after purification)
2This compoundMethyl 3-(2-oxopiperidin-1-yl)propanoateNaOHMethanol/WaterReflux2-485-95>98 (after purification)

Note: Yields and purity are estimates based on similar chemical transformations and may vary depending on experimental conditions and scale.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials (2-Oxopiperidine, Methyl Acrylate) Step1 Step 1: Michael Addition - Base (e.g., NaH) - Solvent (e.g., DMF) Start->Step1 Intermediate Intermediate (Methyl 3-(2-oxopiperidin-1-yl)propanoate) Step1->Intermediate Step2 Step 2: Hydrolysis - Base (e.g., NaOH) - Solvent (e.g., MeOH/H2O) Intermediate->Step2 Purification Purification (Acidification, Extraction/Filtration) Step2->Purification FinalProduct Final Product (this compound) Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Plausible Reaction Mechanism

Reaction_Mechanism Reactants 2-Oxopiperidine + Base Nucleophile Lactam Anion (Nucleophile) Reactants->Nucleophile -H+ Addition Michael Addition Nucleophile->Addition Electrophile Methyl Acrylate (Electrophile) Electrophile->Addition Intermediate Enolate Intermediate Addition->Intermediate Protonation Protonation Intermediate->Protonation +H+ EsterProduct Ester Product Protonation->EsterProduct Hydrolysis Hydrolysis (Saponification) EsterProduct->Hydrolysis FinalProduct Final Acid Product Hydrolysis->FinalProduct

Caption: Plausible mechanism for the synthesis of this compound.

Safety Precautions

  • Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere.

  • Anhydrous DMF is a combustible liquid and a potential skin irritant.

  • Methyl acrylate is flammable and toxic.

  • Concentrated acids and bases are corrosive.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Characterization

The final product and intermediate can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O of the lactam and carboxylic acid).

  • Melting Point: To assess the purity of the final product.

Conclusion

The protocol described provides a robust and adaptable method for the synthesis of this compound. By following these guidelines, researchers can effectively produce this important chemical intermediate for use in a variety of research and development applications. Careful attention to reaction conditions and safety procedures is essential for a successful and safe synthesis.

Application Notes and Protocols for the Characterization of 3-(2-Oxopiperidin-1-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Oxopiperidin-1-YL)propanoic acid is a chemical compound of interest in pharmaceutical research and development. Its proper characterization is crucial for quality control, stability studies, and regulatory submissions. These application notes provide detailed protocols for the analytical characterization of this molecule using various instrumental techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and quantifying any impurities. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is recommended.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 1: HPLC Purity Analysis Summary

AnalyteRetention Time (min)Peak Area (%)
This compoundExpected major peak>99%
Impurity 1tbdtbd
Impurity 2tbdtbd

tbd - to be determined experimentally.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (210 nm) E->F G Integrate Peaks F->G H Calculate Purity (%) G->H

Caption: HPLC analysis workflow for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for confirming the identity of the main compound and for identifying unknown impurities.

Experimental Protocol:
  • LC System: Use the same HPLC conditions as described in Section 1.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: ESI positive and negative modes should be screened for optimal signal. Given the carboxylic acid group, negative ion mode ([M-H]⁻) is expected to be sensitive. Positive ion mode ([M+H]⁺) should also be evaluated.

  • Mass Range: Scan from m/z 50 to 500.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

Data Presentation:

Table 2: LC-MS Characterization Data

Ion ModeAdductCalculated m/zObserved m/z
Positive[M+H]⁺172.0968tbd
Positive[M+Na]⁺194.0788tbd
Negative[M-H]⁻170.0823tbd

Calculated m/z values are based on the molecular formula C₈H₁₃NO₃.[1] tbd - to be determined experimentally.

Logical Relationship Diagram:

LCMS_Logic Compound 3-(2-Oxopiperidin-1-YL) propanoic acid LC Liquid Chromatography (Separation) Compound->LC MS Mass Spectrometry (Detection) LC->MS Identity Identity Confirmation (m/z) MS->Identity Impurity Impurity Identification MS->Impurity NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process Spectra (FT, Phasing, Baseline) B->D C->D E Assign Signals D->E F Confirm Structure E->F IR_Signaling Molecule 3-(2-Oxopiperidin-1-YL) propanoic acid Vibration Molecular Vibrations (Stretching, Bending) Molecule->Vibration IR IR Radiation IR->Molecule Absorption Characteristic Absorptions Vibration->Absorption Spectrum IR Spectrum Absorption->Spectrum FG Functional Group Identification Spectrum->FG

References

Application Notes and Protocols for 3-(2-Oxopiperidin-1-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxopiperidin-1-YL)propanoic acid is a small molecule compound with potential therapeutic applications. As with many novel chemical entities, a thorough in vitro evaluation is the foundational step in characterizing its biological activity and mechanism of action.[1] These application notes provide detailed protocols for preliminary in vitro screening of this compound, focusing on two key aspects of early-stage drug discovery: cytotoxicity and potential enzyme inhibition. While the precise biological targets of this compound are yet to be fully elucidated, derivatives of arylpropionic acid have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[2][3] Therefore, the described assays are designed to provide a broad initial assessment of the compound's cellular and biochemical effects.

Data Presentation

Table 1: Cytotoxicity of this compound in A549 Human Lung Carcinoma Cells
Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2540.089100.0
11.2310.07698.2
101.1020.06587.9
250.8760.05169.8
500.6120.04348.8
1000.3450.03227.5
Table 2: IC50 Values for Enzyme Inhibition by this compound
Target EnzymeSubstrateIC50 (µM)
Cyclooxygenase-2 (COX-2)Arachidonic Acid15.8
Topoisomerase ISupercoiled DNA> 100
Generic Kinase AATP42.3

Experimental Protocols

Protocol 1: In Vitro Cell Viability - MTT Assay

This protocol details the procedure for assessing the cytotoxic effects of this compound on an adherent cancer cell line, such as A549 non-small cell human lung carcinoma cells, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[4][5]

Materials:

  • This compound

  • A549 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)[4]

  • Dimethyl Sulfoxide (DMSO)[4]

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[4]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).[4]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate for an additional 2-4 hours at 37°C.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank control wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[4]

Protocol 2: General Biochemical Enzyme Inhibition Assay

This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against a purified enzyme.[6][7] This type of assay is crucial for identifying specific molecular targets.[8]

Materials:

  • Purified enzyme of interest (e.g., COX-2)

  • Specific substrate for the enzyme

  • This compound

  • Assay buffer (optimized for the specific enzyme)

  • Cofactors, if required (e.g., ATP, NADH)[6]

  • 96-well microplates (suited for the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

  • Pipettes and tips

Procedure:

  • Prepare Solutions:

    • Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer.

    • Prepare serial dilutions of the inhibitor to test a range of concentrations.[7]

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed amount of the enzyme to each well of the microplate.

    • Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.[7]

    • Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[7]

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the substrate to each well.[7]

  • Monitor the Reaction:

    • Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product.[7]

  • Data Analysis:

    • Compare the rate of the reaction in the presence and absence of the inhibitor to determine the percentage of inhibition.[6]

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells preincubate_enzyme Pre-incubate Enzyme with Compound prep_compound->preincubate_enzyme prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells prep_enzyme Prepare Enzyme and Substrate prep_enzyme->preincubate_enzyme incubate_cells Incubate treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance/ Signal solubilize->read_plate start_reaction Initiate Reaction with Substrate preincubate_enzyme->start_reaction start_reaction->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_inhibition Calculate % Enzyme Inhibition read_plate->calc_inhibition determine_ic50 Determine IC50 calc_viability->determine_ic50 calc_inhibition->determine_ic50

Caption: General experimental workflow for in vitro assays.

signaling_pathway compound 3-(2-Oxopiperidin-1-YL) propanoic acid target Potential Target (e.g., COX-2) compound->target Inhibition pathway_intermediate Signaling Cascade (e.g., Prostaglandin Synthesis) target->pathway_intermediate cellular_response Cellular Response (e.g., Inflammation, Proliferation) pathway_intermediate->cellular_response

Caption: Hypothetical mechanism of action signaling pathway.

References

Application Notes and Protocols for In Vivo Studies of Propanoic Acid Derivatives in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies in mice for the compound 3-(2-Oxopiperidin-1-YL)propanoic acid. The following application notes and protocols are a generalized framework based on methodologies reported for other propanoic acid derivatives and common preclinical in vivo study designs in mice. These should serve as a template and guide for researchers designing and conducting their own studies.

I. Application Notes

These notes provide an overview of potential applications and key considerations for conducting in vivo studies in mice with novel propanoic acid derivatives, drawing parallels from existing research on similar compounds. Aryl propanoic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) and have been investigated for a wide range of biological activities, including antibacterial, anticonvulsant, anticancer, analgesic, and anti-inflammatory effects.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, this compound could be investigated for efficacy in various disease models:

  • Metabolic Diseases: Some phenylpropanoic acid derivatives have shown the ability to decrease glucose levels in diabetic mice.[1] Studies could be designed to assess the antihyperglycemic and antilipidemic effects of the target compound.

  • Oncology: Certain propanoic acid derivatives have been identified as promising scaffolds for the development of novel anticancer agents.[2] Efficacy could be evaluated in various cancer models.

  • Inflammatory Disorders: The aryl propanoic acid backbone is common in anti-inflammatory drugs.[3] Standard models of inflammation can be used to assess potential therapeutic effects.

Key Considerations for In Vivo Studies
  • Animal Model Selection: The choice of mouse model is critical and depends on the therapeutic area of interest. For example, a type 2 diabetes model would be appropriate for metabolic studies.[1]

  • Pharmacokinetics: Early evaluation of a new chemical entity's absorption, distribution, metabolism, and excretion (ADME) is crucial.[4] Murine pharmacokinetic (PK) studies are essential to determine the compound's profile and inform dosing for efficacy studies.[5]

  • Dosing and Administration: The route of administration (e.g., oral, intravenous, subcutaneous) and the dosing regimen should be carefully determined based on the compound's physicochemical properties and pharmacokinetic data.

  • Toxicity: Acute and chronic toxicity studies are necessary to establish the safety profile of the compound.

II. Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format. Below are example tables for presenting pharmacokinetic and efficacy data.

Table 1: Representative Pharmacokinetic Parameters of a Propanoic Acid Derivative in Mice

ParameterUnitValue (Mean ± SD)
Intravenous (IV) Administration
Clearance (CL)L/h/kg0.75 ± 0.15
Volume of Distribution (Vd)L/kg1.2 ± 0.3
Half-life (t½)hours1.5 ± 0.4
Area Under the Curve (AUC0-inf)ng·h/mL850 ± 120
Oral (PO) Administration
Maximum Concentration (Cmax)ng/mL450 ± 90
Time to Maximum Concentration (Tmax)hours0.5 ± 0.1
Oral Bioavailability (F%)%65 ± 10

Table 2: Representative Efficacy Data in a Mouse Model of Type 2 Diabetes

Treatment Group (n=8)Dose (mg/kg)Baseline Glucose (mg/dL)Glucose at 4h post-dose (mg/dL)% Glucose Reduction
Vehicle Control-350 ± 45345 ± 501.4
Compound X50355 ± 40250 ± 3529.6
Compound X100360 ± 50180 ± 30 50.0
Metformin (Reference)150352 ± 48205 ± 4041.8
p < 0.05, *p < 0.01 compared to Vehicle Control

III. Experimental Protocols

The following are detailed, generalized protocols for conducting pharmacokinetic and efficacy studies in mice.

Protocol: Pharmacokinetic Study in Mice

This protocol describes a serial bleeding method to obtain a complete pharmacokinetic profile from a single mouse.[5]

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and elimination) of a test compound after a single dose.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for dosing (e.g., 0.5% methylcellulose)

  • Male BALB/c mice (8-10 weeks old)

  • Dosing gavage needles (for oral administration) or syringes with appropriate needles (for IV/SC administration)

  • Blood collection supplies (lancets, heparinized capillary tubes, micro-centrifuge tubes)[5]

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week before the experiment.

  • Dosing:

    • Fast mice overnight (with access to water) before dosing.

    • Administer the test compound at the desired dose (e.g., 10 mg/kg for oral administration).

  • Blood Sampling:

    • Collect serial blood samples (approx. 30 µL) from each mouse at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[4]

    • Early time points (e.g., 5, 15 min) can be collected via submandibular vein puncture.[5]

    • Later time points can involve retro-orbital bleeding under anesthesia.[5]

    • A terminal blood sample can be collected via cardiac puncture.[5]

  • Plasma Preparation:

    • Place blood samples in heparinized micro-centrifuge tubes.

    • Centrifuge the samples to separate plasma.

    • Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using noncompartmental analysis software.

Protocol: Efficacy Study in a Type 2 Diabetes Mouse Model

This protocol outlines a method to evaluate the antihyperglycemic effect of a test compound.[1]

Objective: To assess the glucose-lowering ability of a test compound in a diabetic mouse model.

Materials:

  • Diabetic mice (e.g., db/db mice or streptozotocin-induced diabetic mice)

  • Test compound

  • Vehicle control

  • Reference drug (e.g., Metformin)

  • Glucometer and test strips

  • Dosing gavage needles

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate diabetic mice and randomly assign them to treatment groups (e.g., Vehicle, Test Compound low dose, Test Compound high dose, Reference drug).

  • Baseline Measurement:

    • Fast mice for 4-6 hours.

    • Measure baseline blood glucose from a tail snip using a glucometer.

  • Dosing:

    • Administer a single oral dose of the vehicle, test compound, or reference drug to the respective groups.

  • Post-Dose Monitoring:

    • Measure blood glucose levels at several time points after administration (e.g., 1, 2, 4, 6, and 8 hours).

  • Data Analysis:

    • Calculate the percentage change in blood glucose from baseline for each group at each time point.

    • Use statistical analysis (e.g., ANOVA) to compare the effects of the test compound to the vehicle control.

IV. Visualizations

Experimental Workflow Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Animal Acclimation grouping Random Grouping acclimation->grouping dosing Compound Administration (IV or PO) grouping->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling plasma Plasma Separation sampling->plasma bioanalysis LC-MS/MS Bioanalysis plasma->bioanalysis pk_calc PK Parameter Calculation bioanalysis->pk_calc

Caption: Workflow for a murine pharmacokinetic study.

Hypothetical Signaling Pathway

G cluster_downstream Downstream Effects compound Propanoic Acid Derivative receptor Target Receptor (e.g., PPARγ) compound->receptor gene_exp Modulation of Gene Expression receptor->gene_exp Activation glucose_uptake Increased Glucose Uptake gene_exp->glucose_uptake insulin_sens Improved Insulin Sensitivity gene_exp->insulin_sens response Antihyperglycemic Effect glucose_uptake->response insulin_sens->response

Caption: Hypothetical signaling pathway for a propanoic acid derivative.

References

Application Notes and Protocols for 3-(2-Oxopiperidin-1-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(2-Oxopiperidin-1-YL)propanoic acid is a research chemical. The information provided in these application notes is based on the chemical's structural similarity to other well-researched compounds. The potential applications and protocols described herein are intended to serve as a starting point for further investigation and have not been experimentally validated for this specific compound.

Introduction

This compound is a heterocyclic compound incorporating a 2-piperidone (a cyclic amide) and a propanoic acid moiety. The 2-piperidone ring is a prevalent scaffold in medicinal chemistry, found in a variety of biologically active compounds. Similarly, propanoic acid derivatives are known for their therapeutic properties, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The combination of these two functional groups in this compound suggests its potential as a versatile building block for the synthesis of novel therapeutic agents and as a candidate for biological screening.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.

PropertyValueSource
CAS Number 117705-04-1ChemicalBook
Molecular Formula C₈H₁₃NO₃ChemicalBook
Molecular Weight 171.19 g/mol ChemicalBook
Melting Point 148 °CChemicalBook
Boiling Point (Predicted) 380.8±25.0 °CChemicalBook
Density (Predicted) 1.199±0.06 g/cm³ChemicalBook
pKa (Predicted) 4.35±0.10ChemicalBook
Storage Temperature 2-8°CChemicalBook

Potential Research Applications

Based on its structural components, this compound can be hypothesized to have applications in several areas of drug discovery and development.

Anti-inflammatory Research

The propanoic acid moiety is a key feature of many NSAIDs, which act by inhibiting cyclooxygenase (COX) enzymes.[1] It is plausible that this compound could exhibit anti-inflammatory properties.

Anticancer Research

Both piperidone and propanoic acid derivatives have been investigated for their anticancer activities.[2][3] Substituted piperidones have shown cytotoxic effects against various cancer cell lines.[4] Therefore, this compound could be a candidate for screening in cancer cell viability and migration assays.

Antimicrobial Research

Derivatives of propanoic acid have demonstrated antimicrobial activity against a range of pathogens.[5] The unique structure of this compound makes it a candidate for evaluation as a novel antimicrobial agent.

Synthetic Chemistry Building Block

The carboxylic acid group can be readily modified to form esters, amides, and other derivatives, making it a useful intermediate for the synthesis of more complex molecules and compound libraries for high-throughput screening.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the potential biological activities of this compound.

Protocol for Synthesis of this compound

This protocol is a general method for the N-alkylation of a lactam with an acrylic acid derivative.

Materials:

  • 2-Piperidone

  • Acrylic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-piperidone (10 mmol) and potassium carbonate (12 mmol) in anhydrous DMF (50 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add acrylic acid (11 mmol) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-Piperidone 2-Piperidone Stir at 80°C Stir at 80°C 2-Piperidone->Stir at 80°C Acrylic acid Acrylic acid Acrylic acid->Stir at 80°C K2CO3 K2CO3 K2CO3->Stir at 80°C DMF DMF DMF->Stir at 80°C Filtration Filtration Stir at 80°C->Filtration Solvent removal Solvent removal Filtration->Solvent removal Extraction Extraction Solvent removal->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Product Product Column Chromatography->Product

Synthetic Workflow
Protocol for In Vitro COX Inhibition Assay

This colorimetric assay is used to screen for potential COX-1 and COX-2 inhibitors.

Materials:

  • COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer containing heme and the COX enzyme.

  • Add 10 µL of various concentrations of this compound or a known inhibitor (e.g., ibuprofen) to the wells of a 96-well plate.

  • Add 150 µL of the enzyme/buffer mixture to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Add 20 µL of arachidonic acid solution to initiate the reaction.

  • Add 20 µL of TMPD solution.

  • Immediately read the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value.

COX Inhibition Assay Workflow:

G Prepare Reagents Prepare Reagents Add Compound to Plate Add Compound to Plate Prepare Reagents->Add Compound to Plate Add Enzyme Add Enzyme Add Compound to Plate->Add Enzyme Incubate Incubate Add Enzyme->Incubate Add Substrate Add Substrate Incubate->Add Substrate Add TMPD Add TMPD Add Substrate->Add TMPD Measure Absorbance Measure Absorbance Add TMPD->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

COX Inhibition Assay
Protocol for Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cell Viability Signaling Pathway:

G Compound Compound Cancer Cell Cancer Cell Compound->Cancer Cell Cell Death Cell Death Compound->Cell Death Induces Mitochondria Mitochondria Cancer Cell->Mitochondria MTT MTT Mitochondria->MTT Reduction Formazan Formazan MTT->Formazan Reduced Viability Reduced Viability Cell Death->Reduced Viability

MTT Assay Principle

Data Presentation

Should experimental data be generated, it should be summarized in clear, tabular format for easy comparison.

Table 2: Hypothesized In Vitro Activity Data

AssayTarget/Cell LineMetricHypothesized Result
COX-1 InhibitionOvine COX-1IC₅₀ (µM)To be determined
COX-2 InhibitionHuman recombinant COX-2IC₅₀ (µM)To be determined
Cell ViabilityA549 (Lung Cancer)IC₅₀ (µM)To be determined
Cell ViabilityMCF-7 (Breast Cancer)IC₅₀ (µM)To be determined
AntimicrobialE. coliMIC (µg/mL)To be determined
AntimicrobialS. aureusMIC (µg/mL)To be determined

Conclusion

This compound represents a chemical scaffold with significant potential for the development of new therapeutic agents. Its structural similarity to known anti-inflammatory, anticancer, and antimicrobial compounds makes it a valuable candidate for further research. The protocols and information provided in this document are intended to guide the initial exploration of this compound's biological activities.

References

Application Notes and Protocols for 3-(2-Oxopiperidin-1-YL)propanoic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are hypothetical and based on the neuroprotective activities of structurally related compounds containing the 2-oxopiperidine scaffold. As of the current date, "3-(2-Oxopiperidin-1-YL)propanoic acid" is not a widely studied compound in the field of neuroscience, and its specific biological activities have not been extensively documented in publicly available literature. The information provided herein is intended to serve as a research framework for investigating its potential neuroprotective properties, drawing parallels with the known mechanisms of similar molecules.

Introduction

The 2-oxopiperidine (also known as 2-piperidone) moiety is a key structural feature in a number of biologically active compounds. While direct neuroscientific applications of this compound are not yet established, its structural analogue, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a derivative of N-acetylserotonin, has demonstrated significant neuroprotective effects. [1][2][3]HIOC acts as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF), and has shown efficacy in animal models of retinal degeneration and hypoxic-ischemic brain injury. [1][4] Given the presence of the 2-oxopiperidine core, it is hypothesized that this compound may also possess neuroprotective or neuromodulatory properties. This document outlines potential applications and experimental protocols to investigate the neuroscientific relevance of this compound.

Hypothesized Mechanism of Action: TrkB Receptor Activation

Based on the activity of the related compound HIOC, a primary hypothesized mechanism of action for this compound is the activation of the TrkB receptor and its downstream signaling pathways. [1][5]Activation of TrkB by BDNF or small molecule agonists is known to promote neuronal survival, differentiation, and synaptic plasticity. The proposed signaling cascade is as follows:

  • Binding and Activation: The compound may bind to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation.

  • Downstream Signaling: The phosphorylated TrkB receptor would then recruit and activate several intracellular signaling pathways, including:

    • PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. [4] * MAPK/ERK Pathway: This pathway is involved in neuronal differentiation, growth, and synaptic plasticity.

    • PLCγ Pathway: This pathway modulates intracellular calcium levels and activates Protein Kinase C (PKC).

This signaling cascade is thought to culminate in the upregulation of pro-survival proteins and the inhibition of apoptotic factors, thereby conferring neuroprotection.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Compound This compound (Hypothetical Agonist) TrkB TrkB Receptor Compound->TrkB Binds and Activates PI3K PI3K TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK PLCg PLCγ TrkB->PLCg Akt Akt PI3K->Akt Survival Neuronal Survival (Anti-apoptosis) Akt->Survival Plasticity Synaptic Plasticity (Growth & Differentiation) MAPK->Plasticity PLCg->Plasticity

Caption: Hypothesized TrkB signaling pathway activated by this compound.

Potential Neuroscience Applications

Based on the activities of related 2-oxopiperidine derivatives, potential applications for this compound in neuroscience research include:

  • Neuroprotection in Neurodegenerative Disease Models: The compound could be investigated for its ability to protect neurons from cell death in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Derivatives of 2-piperidone have been shown to inhibit β-amyloid aggregation and reduce neuroinflammation. [6]* Treatment of Ischemic Brain Injury: Its potential to mitigate neuronal damage following stroke or hypoxic-ischemic encephalopathy could be explored. [4]* Therapeutics for Retinal Degenerative Diseases: Drawing parallels with HIOC, the compound could be tested in models of light-induced retinal degeneration or other forms of retinal cell death. [1][3]* Cognitive Enhancement (Nootropic Activity): The broader class of piperidine-containing compounds has been investigated for nootropic effects. [7][8]The potential of this compound to enhance cognitive function could be a valuable area of research.

Hypothetical Quantitative Data

The following table presents hypothetical data from a neuroprotection assay, illustrating the potential efficacy of this compound in an in vitro model of glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Treatment GroupCompound Conc. (µM)Glutamate (mM)Cell Viability (%)p-TrkB/Total TrkB Ratio (Fold Change)
Vehicle Control00100 ± 5.21.0
Glutamate Only0545 ± 4.80.9
Compound A + Glutamate1562 ± 5.12.5
Compound A + Glutamate10585 ± 6.34.8
Compound A + Glutamate50588 ± 5.95.1
BDNF (Positive Control)0.05 (µg/mL)592 ± 4.56.0

Data are presented as mean ± standard deviation. "Compound A" refers to this compound.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in a human neuroblastoma cell line (SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • L-Glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 2 hours.

  • Glutamate Challenge: Add 10 µL of a concentrated glutamate solution to each well (except for the vehicle control) to achieve a final concentration of 5 mM. Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

G cluster_workflow In Vitro Neuroprotection Workflow A 1. Seed SH-SY5Y cells (1x10^4 cells/well) B 2. Incubate for 24h A->B C 3. Pre-treat with Compound (2 hours) B->C D 4. Add Glutamate (5 mM) C->D E 5. Incubate for 24h D->E F 6. MTT Assay E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data G->H

Caption: Workflow for the in vitro neuroprotection assay.

Protocol 2: In Vivo Model of Light-Induced Retinal Degeneration (LIRD)

This protocol is adapted from studies on HIOC and is designed to evaluate the neuroprotective effects of this compound on photoreceptor cells in a mouse model. [1] Animals:

  • BALB/c mice (8-10 weeks old)

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Tropicamide (1%) and Phenylephrine (2.5%) for pupil dilation

  • High-intensity LED light source (e.g., 10,000 lux)

  • Electroretinography (ERG) equipment

  • Paraformaldehyde (4%) for tissue fixation

Procedure:

  • Animal Acclimation and Dark Adaptation: Acclimate mice to the housing facility for at least one week, then dark-adapt them for 12 hours before the experiment.

  • Compound Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg). The control group receives a vehicle (saline) injection.

  • Pupil Dilation: One hour after injection, anesthetize the mice and apply one drop of tropicamide and phenylephrine to each eye.

  • Light Exposure: After 30 minutes of pupil dilation, expose the mice to high-intensity light (10,000 lux) for 1 hour.

  • Post-Exposure Recovery: Return the mice to their cages in a normal light/dark cycle for 7 days to allow for the development of retinal degeneration.

  • Functional Assessment (ERG): After 7 days, perform ERG to measure the electrical responses of the retinal cells (a-wave for photoreceptors, b-wave for inner retinal cells).

  • Histological Analysis:

    • Euthanize the mice and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde, process for paraffin embedding, and section the retinas.

    • Stain with Hematoxylin and Eosin (H&E) and measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor nuclei.

  • Data Analysis: Compare ERG amplitudes and ONL thickness between the compound-treated and vehicle-treated groups.

G cluster_workflow In Vivo LIRD Model Workflow A 1. Dark-adapt mice (12h) B 2. Administer Compound (i.p.) A->B C 3. Dilate Pupils B->C D 4. High-intensity Light Exposure (10,000 lux, 1h) C->D E 5. Recovery (7 days) D->E F 6. Functional Assessment (ERG) E->F Day 7 G 7. Histological Analysis (ONL Thickness) F->G H 8. Analyze Data G->H

Caption: Workflow for the in vivo light-induced retinal degeneration model.

Conclusion

While this compound is currently an understudied molecule in neuroscience, the established neuroprotective activities of its structural analogues, particularly TrkB agonists containing the 2-oxopiperidine scaffold, provide a strong rationale for its investigation. The proposed applications and protocols offer a foundational framework for researchers to explore its potential as a novel neuroprotective agent. Future studies should focus on validating its mechanism of action, determining its efficacy in various models of neurological disorders, and assessing its pharmacokinetic and safety profiles.

References

Application Notes and Protocols for the Experimental Investigation of 3-(2-Oxopiperidin-1-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxopiperidin-1-YL)propanoic acid is a novel small molecule with a chemical structure that suggests potential therapeutic applications. Its core components, a piperidine ring and a propanoic acid moiety, are found in a variety of biologically active compounds. Notably, the cyclic lactam structure bears resemblance to the proline residue, suggesting a potential interaction with peptidyl-prolyl cis/trans isomerases (PPIases), a family of enzymes implicated in various diseases including cancer, neurodegeneration, and inflammatory disorders[1][2][3][4][5]. Furthermore, its structural similarity to aryl propionic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), points towards possible anti-inflammatory and analgesic properties[6][7][8][9][10]. Derivatives of similar structures have also shown potential as anti-tumor and neuroprotective agents[11].

These application notes provide a comprehensive experimental framework to elucidate the pharmacological profile of this compound. The protocols detailed below will guide researchers in evaluating its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent, with a specific focus on its potential mechanism of action as a PPIase inhibitor.

Physicochemical Characterization

A fundamental first step in the evaluation of any new chemical entity is the thorough characterization of its physicochemical properties. This data is crucial for formulation development, understanding its potential for oral absorption, and interpreting biological assay results.

Table 1: Physicochemical Properties of this compound

ParameterMethodResult
Molecular FormulaMass SpectrometryC8H13NO3
Molecular WeightMass Spectrometry171.19 g/mol
AppearanceVisual InspectionWhite to off-white solid
Melting PointDifferential Scanning Calorimetry (DSC)To be determined
SolubilityHPLC-UVTo be determined in water, PBS, DMSO, Ethanol
pKaPotentiometric titrationTo be determined
LogPHPLC with octanol/water partitionTo be determined
PurityHPLC-UV, NMR>98%

Experimental Workflow

The following diagram outlines a logical progression for the experimental investigation of this compound, starting with foundational in vitro assays and moving towards more complex cell-based models.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanism of Action Elucidation A Physicochemical Characterization B PPIase Inhibition Assay (e.g., Pin1) A->B C COX-1/COX-2 Inhibition Assay A->C D General Cytotoxicity (e.g., MTT Assay) A->D E Anti-Proliferative Activity (Cancer Cell Lines) B->E G Neuroprotection Assay (e.g., Oxidative Stress Model) B->G F Anti-Inflammatory Activity (LPS-stimulated Macrophages) C->F D->E D->F D->G H Western Blot Analysis (Signaling Pathways) E->H J Cell Cycle Analysis E->J F->H I qRT-PCR Analysis (Gene Expression) F->I G->H

Caption: A logical workflow for the preclinical evaluation of this compound.

Protocols

Protocol 1: Peptidyl-Prolyl Isomerase (Pin1) Inhibition Assay

This assay will determine if this compound can inhibit the activity of Pin1, a key PPIase.

Materials:

  • Recombinant human Pin1 enzyme

  • Protease-coupled colorimetric substrate (e.g., Ac-Ala-Ala-Pro-Phe-pNA)

  • Chymotrypsin

  • Assay buffer (e.g., 35 mM HEPES, pH 7.8)

  • This compound

  • Positive control inhibitor (e.g., Juglone)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a dilution series in assay buffer.

  • In a 96-well plate, add 10 µL of the compound dilutions or controls.

  • Add 70 µL of a solution containing the chymotrypsin and the substrate to each well.

  • Initiate the reaction by adding 20 µL of the Pin1 enzyme solution.

  • Incubate the plate at room temperature, protected from light.

  • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Table 2: Hypothetical Pin1 Inhibition Data

Compound Concentration (µM)% Inhibition
0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 4.3
5085.1 ± 3.7
10095.6 ± 2.1
IC50 (µM) 10.5
Protocol 2: COX-1 and COX-2 Inhibition Assay

This protocol assesses the compound's ability to inhibit cyclooxygenase enzymes, a hallmark of NSAIDs.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Assay buffer

  • This compound

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and create a dilution series.

  • In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme.

  • Add the test compound dilutions or controls to the respective wells and incubate for a short period.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for the recommended time.

  • Stop the reaction and add the detection probe.

  • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Calculate the IC50 values for both COX-1 and COX-2.

Table 3: Hypothetical COX Inhibition Data

Compound Concentration (µM)% Inhibition (COX-1)% Inhibition (COX-2)
18.1 ± 1.525.4 ± 3.1
1022.5 ± 3.855.7 ± 4.9
5045.3 ± 5.189.2 ± 3.5
10060.7 ± 4.698.1 ± 1.9
IC50 (µM) >50 8.9
Protocol 3: Anti-Proliferative Activity in Cancer Cell Lines (MTT Assay)

This assay evaluates the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Table 4: Hypothetical Anti-Proliferative Activity (GI50 in µM)

Cell LineGI50 (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)28.9
A549 (Lung Cancer)12.8
Normal Fibroblasts (HDF)>100
Protocol 4: Neuroprotection Assay against Oxidative Stress

This protocol assesses the compound's ability to protect neuronal cells from oxidative damage.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress

  • This compound

  • Positive control (e.g., N-acetylcysteine)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce oxidative stress by adding a predetermined concentration of H2O2 or 6-OHDA.

  • Incubate for 24 hours.

  • Measure cell viability using a luminescent assay according to the manufacturer's instructions.

  • Calculate the percentage of neuroprotection conferred by the compound.

Signaling Pathway Analysis

Should the initial screening assays yield positive results, further investigation into the underlying molecular mechanisms is warranted.

signaling_pathway cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptosis Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB COX2 COX-2 (Pro-inflammatory) NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Compound 3-(2-Oxopiperidin-1-YL) propanoic acid Compound->COX2 Inhibition Pin1 Pin1 Compound->Pin1 Inhibition p53 p53 Pin1->p53 Regulation Bax Bax p53->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound.

Western blotting and qRT-PCR can be employed to investigate the compound's effects on key proteins and genes in these pathways. For instance, in an anti-inflammatory context, one could measure the expression and activation of NF-κB and the downstream expression of COX-2 and pro-inflammatory cytokines. In an anti-cancer context, the modulation of apoptosis-related proteins such as p53, Bax, and cleaved Caspase-3 could be assessed.

Conclusion

The provided experimental design offers a comprehensive and systematic approach to characterizing the biological activities of this compound. By progressing from broad in vitro screening to more focused cell-based assays and mechanistic studies, researchers can efficiently determine the therapeutic potential of this novel compound. The structural similarities to known bioactive molecules provide a strong rationale for investigating its anti-inflammatory, anti-cancer, and neuroprotective properties, with a particular emphasis on its potential as a modulator of PPIase activity.

References

Application Notes and Protocols for 3-(2-Oxopiperidin-1-YL)propanoic acid in Laboratory Animals: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the use of 3-(2-Oxopiperidin-1-YL)propanoic acid (CAS No. 117705-04-1) in laboratory animals. At present, there are no established protocols, dosage data, or administration guidelines for this compound in any animal model.

While the chemical structure and basic identifiers of this compound are known, there is no published research detailing its biological activity, mechanism of action, or pharmacological effects in preclinical or in vivo studies. Searches for this compound and its CAS number in scientific databases have not yielded any peer-reviewed articles, patents, or conference proceedings that describe its application in animal research.

Consequently, the core requirements for creating detailed application notes and protocols—including quantitative data for dosage and administration, detailed experimental methodologies, and information on signaling pathways—cannot be met. The creation of such documents would be speculative and without a scientific basis.

Researchers, scientists, and drug development professionals interested in the potential applications of this compound would need to conduct foundational research to determine its properties. This would involve:

  • In vitro studies: To ascertain the compound's basic biological effects on cell lines and to identify potential mechanisms of action.

  • Toxicity studies: To establish a safety profile and determine a safe dosage range in animal models.

  • Pharmacokinetic studies: To understand how the compound is absorbed, distributed, metabolized, and excreted in laboratory animals.

  • Efficacy studies: To evaluate its potential therapeutic effects in relevant disease models.

Until such fundamental research is conducted and published, it is not possible to provide the detailed, evidence-based application notes and protocols requested. Any use of this compound in laboratory animals should be approached with caution and would require the development of a novel experimental plan, including rigorous dose-finding and toxicity assessments, under the guidance of appropriate institutional animal care and use committees.

Application Notes and Protocols for the Purification of 3-(2-Oxopiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 3-(2-Oxopiperidin-1-yl)propanoic acid, a key intermediate in various synthetic applications. The following protocols for recrystallization and column chromatography are designed to yield high-purity material suitable for downstream applications in research and drug development.

Introduction

This compound is a carboxylic acid derivative containing a lactam moiety. Its purification can be challenging due to its polarity. The choice of purification technique depends on the nature and quantity of impurities present in the crude material. The two primary methods detailed here are recrystallization, suitable for removing small amounts of impurities from a solid product, and column chromatography, which is effective for separating the target compound from a complex mixture of byproducts.

Data Presentation

The following tables summarize typical, representative data that could be expected from the purification protocols described below.

Table 1: Recrystallization of this compound

ParameterBefore PurificationAfter Purification
Appearance Off-white to light brown solidWhite crystalline solid
Purity (by HPLC) 90-95%>99%
Recovery N/A80-90%
Melting Point Broad rangeSharp, defined range

Table 2: Column Chromatography of this compound

ParameterCrude MixturePurified Fractions
Purity (by TLC) Multiple spotsSingle spot
Purity (by HPLC) Variable>98%
Yield N/A70-85%
Physical State Brown oil or amorphous solidWhite solid

Experimental Protocols

Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. Impurities are typically left behind in the solvent. For this compound, a mixed solvent system of ethyl acetate and n-heptane is often effective, a method adapted from procedures for similar propanoic acid derivatives.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • n-Heptane (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the solution is still warm, slowly add n-heptane dropwise with continuous stirring until the solution becomes slightly turbid. The n-heptane acts as an anti-solvent, reducing the solubility of the product.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture. It relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (HPLC grade)

  • n-Hexane or n-Heptane (HPLC grade)

  • Methanol (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Protocol:

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in n-hexane. Ensure the silica bed is well-packed and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A gradient of 0% to 50% ethyl acetate in hexane is a good starting point. If the compound does not elute, a small percentage of methanol can be added to the ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 50:50 ethyl acetate:hexane). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the final product under high vacuum to remove all traces of solvent.

Visualizations

The following diagrams illustrate the workflows for the purification techniques described above.

Recrystallization_Workflow cluster_0 Recrystallization Process A Crude Solid B Dissolve in Minimum Hot Solvent (Ethyl Acetate) A->B C Hot Filtration (if necessary) B->C Insoluble Impurities D Add Anti-solvent (n-Heptane) till Turbid B->D C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Anti-solvent G->H Soluble Impurities in Filtrate I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_1 Column Chromatography Process P0 Prepare Silica Gel Column P1 Dissolve Crude Product & Adsorb onto Silica P0->P1 P2 Load Sample onto Column P1->P2 P3 Elute with Solvent Gradient (Hexane -> Ethyl Acetate) P2->P3 P4 Collect Fractions P3->P4 P5 Monitor Fractions by TLC P4->P5 P6 Pool Pure Fractions P5->P6 Identify Pure Fractions P7 Evaporate Solvent P6->P7 P8 Dry Under Vacuum P7->P8 P9 Purified Product P8->P9

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Oxopiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the yield and purity of 3-(2-Oxopiperidin-1-yl)propanoic acid synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound. The primary synthetic route involves a two-step process: a base-catalyzed Michael addition of 2-piperidone to an acrylate ester (e.g., ethyl acrylate) to form an ester intermediate, followed by hydrolysis to the final carboxylic acid product.

FAQ 1: My Michael addition of 2-piperidone to ethyl acrylate is giving a low yield. What are the potential causes and solutions?

Low yields in the Michael addition step are a common challenge. Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Insufficient Base or Inappropriate Base Selection: The reaction requires a base to deprotonate the 2-piperidone, forming the nucleophile.

    • Solution: Ensure you are using a sufficiently strong base. While various bases can be used, catalytic amounts of a strong, non-nucleophilic base are often effective. Consider screening bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base can be solvent-dependent.

  • Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature.

    • Solution: If the reaction is slow, consider moderately increasing the temperature. However, be aware that excessively high temperatures can lead to side reactions, such as polymerization of the acrylate. Monitoring the reaction by TLC or GC-MS is recommended to find the optimal temperature.

  • Incorrect Solvent: The solvent plays a crucial role in solvating the reactants and intermediates.

    • Solution: Aprotic solvents are generally preferred for this reaction. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common choices. Solvent screening may be necessary to find the optimal conditions for your specific base and temperature.

  • Polymerization of Ethyl Acrylate: Acrylate esters can polymerize, especially in the presence of strong bases or at elevated temperatures.

    • Solution: Add the base slowly to the reaction mixture. Consider using a polymerization inhibitor, although this may not be necessary under optimized conditions. Running the reaction at a lower temperature for a longer duration can also mitigate polymerization.

FAQ 2: I am observing multiple spots on my TLC plate after the Michael addition. What are the likely side products?

The formation of side products can complicate purification and reduce the overall yield.

Potential Side Products and Mitigation Strategies:

  • Bis-addition Product: Although less common with lactams compared to primary amines, it is possible for a second molecule of ethyl acrylate to react with the initial product.

    • Mitigation: Use a stoichiometric amount or a slight excess of 2-piperidone relative to ethyl acrylate.

  • Polymerized Acrylate: As mentioned previously, ethyl acrylate can polymerize. This will typically appear as a baseline streak or unresolved spots on the TLC plate.

    • Mitigation: Follow the recommendations in FAQ 1 to minimize polymerization.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 2-piperidone and ethyl acrylate.

    • Mitigation: Optimize reaction conditions (base, solvent, temperature, and time) as described in FAQ 1.

FAQ 3: The hydrolysis of the ethyl ester intermediate is incomplete or slow. How can I improve this step?

Incomplete hydrolysis is a frequent hurdle in the final step of the synthesis.

Potential Causes and Solutions:

  • Insufficient Hydrolysis Reagent: The amount of base (e.g., NaOH, KOH, LiOH) or acid used for hydrolysis may not be sufficient to drive the reaction to completion.

    • Solution: Use a molar excess of the hydrolyzing agent. For base-catalyzed hydrolysis (saponification), using 2-3 equivalents of the base is common.[1]

  • Inappropriate Solvent System: For base-catalyzed hydrolysis, a co-solvent is often necessary to ensure the solubility of the ester.

    • Solution: A mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol is typically effective.[2] Note that using an alcohol as a co-solvent can potentially lead to transesterification, although this is less of a concern with vigorous hydrolysis conditions.[2]

  • Low Reaction Temperature: Hydrolysis of esters can be slow at room temperature.

    • Solution: Heating the reaction mixture is usually necessary. Refluxing the solution is a common practice to accelerate the reaction.[1]

  • Reversibility of Acid-Catalyzed Hydrolysis: If using acidic conditions, the reaction is reversible.

    • Solution: Use a large excess of water to drive the equilibrium towards the products.[1] However, base-catalyzed hydrolysis is generally preferred as it is irreversible.

FAQ 4: How can I effectively purify the final product, this compound?

Proper purification is essential to obtain a high-purity final product.

Purification Strategy:

  • Work-up: After basic hydrolysis, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid.

    • Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester and other organic impurities.

  • Acidification: Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), to a pH of around 3-4. This will precipitate the carboxylic acid.

  • Isolation: The precipitated product can be collected by filtration.

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system. Water or a mixture of organic solvents like ethyl acetate and hexane can be explored for recrystallization.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of this compound and its intermediate. Please note that yields can vary depending on the specific experimental setup and scale.

Table 1: Michael Addition of 2-Piperidone to Ethyl Acrylate

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of Ester Intermediate (%)
1NaH (catalytic)THFReflux12~75-85
2t-BuOK (catalytic)THFRoom Temp24~70-80
3DBU (catalytic)Acetonitrile608~80-90

Table 2: Hydrolysis of Ethyl 3-(2-Oxopiperidin-1-yl)propanoate

EntryHydrolysis Reagent (equiv.)SolventTemperature (°C)Time (h)Yield of Carboxylic Acid (%)
1NaOH (2.0)Water/THF (1:1)Reflux4>90
2KOH (2.5)Water/Methanol (1:1)Reflux3>90
3LiOH (3.0)Water/THF (1:1)506~95

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-Oxopiperidin-1-yl)propanoate (Michael Addition)
  • To a stirred solution of 2-piperidone (1.0 equiv.) in anhydrous THF, add a catalytic amount of sodium hydride (e.g., 0.1 equiv.) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acrylate (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure ethyl 3-(2-oxopiperidin-1-yl)propanoate.

Protocol 2: Synthesis of this compound (Hydrolysis)
  • Dissolve ethyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 equiv.) in a 1:1 mixture of THF and water.

  • Add sodium hydroxide (2.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC (disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • If necessary, recrystallize the product from a suitable solvent.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis Reactant1 2-Piperidone Reaction1 Base (e.g., NaH) Solvent (e.g., THF) Reactant1->Reaction1 Reactant2 Ethyl Acrylate Reactant2->Reaction1 Intermediate Ethyl 3-(2-Oxopiperidin-1-yl)propanoate Reaction2 Base (e.g., NaOH) Water/THF Intermediate->Reaction2 Product This compound Reaction1->Intermediate Reaction2->Product

Caption: Synthetic pathway for this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Yield Issue Step1 Michael Addition Step? Start->Step1 Step2 Hydrolysis Step? Start->Step2 Base Check Base: - Strength - Amount Step1->Base Temp Check Temperature: - Too low? - Too high? Step1->Temp Solvent1 Check Solvent: - Aprotic? - Dry? Step1->Solvent1 Reagent Check Hydrolysis Reagent: - Equivalents Step2->Reagent Solvent2 Check Solvent System: - Co-solvent? Step2->Solvent2 Heat Check Temperature: - Refluxing? Step2->Heat Polymer Polymerization? Temp->Polymer Incomplete Incomplete Reaction? Heat->Incomplete

Caption: Decision tree for troubleshooting low yield issues.

References

Navigating Solubility Challenges with 3-(2-Oxopiperidin-1-YL)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the solubility of 3-(2-Oxopiperidin-1-yl)propanoic acid in various buffer systems. Understanding and overcoming solubility issues is critical for successful experimental outcomes in pharmaceutical research and development.

Troubleshooting Guide: Addressing Common Solubility Problems

Researchers may encounter difficulties in dissolving this compound. This section provides a systematic approach to diagnosing and resolving these issues.

Problem Potential Cause Recommended Solution
Poor Solubility in Acidic Buffers (pH < 4.0) The compound is a weak acid with a predicted pKa of approximately 4.35[1]. At pH values below its pKa, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in aqueous solutions.Increase the pH of the buffer to a value above the pKa (e.g., pH 6.0 or higher). This will deprotonate the carboxylic acid, forming the more soluble carboxylate anion[2].
Precipitation Occurs After Initial Dissolution The solution is supersaturated, or there has been a change in temperature or pH.Gently warm the solution while stirring to aid dissolution and then allow it to cool to the experimental temperature. Ensure the pH of the final solution is stable and appropriately buffered. Consider preparing a stock solution at a higher pH and diluting it into the final buffer.
Inconsistent Solubility Results Variability in buffer preparation, purity of the compound, or experimental conditions (e.g., temperature, mixing time).Standardize buffer preparation protocols. Use a high-purity grade of this compound. Control temperature and ensure consistent and adequate mixing times for all experiments.
Compound Fails to Dissolve Even at Neutral or Basic pH The intrinsic solubility of the compound in the chosen buffer system may be low, or the concentration may be too high. The presence of other salts in the buffer could also influence solubility.Determine the intrinsic solubility of the compound in water. If the desired concentration exceeds this, consider using a co-solvent (e.g., DMSO, ethanol) in the buffer system. Be mindful that co-solvents can impact experimental outcomes. Alternatively, investigate different buffer species.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound and why is it important for solubility?

A1: The predicted pKa of this compound is approximately 4.35[1]. The pKa is the pH at which the carboxylic acid group is 50% ionized. This is a critical parameter as the solubility of this weak acid is highly dependent on the pH of the buffer solution. At pH values above the pKa, the compound will be predominantly in its deprotonated (carboxylate) and more soluble form. Conversely, at pH values below the pKa, it will be in its protonated (carboxylic acid) and less soluble form.

Q2: I am observing low solubility in a phosphate buffer at pH 7.4. What could be the issue?

A2: While a pH of 7.4 is well above the pKa, other factors can influence solubility. The ionic strength of the buffer can play a role[3]. High concentrations of buffer salts can sometimes lead to a "salting out" effect, reducing the solubility of organic compounds. Additionally, ensure your compound is of high purity and that the buffer was prepared correctly. If the issue persists, consider reducing the buffer concentration or trying a different buffer system, such as Tris or HEPES.

Q3: Can I use organic co-solvents to improve the solubility of this compound?

A3: Yes, organic co-solvents like DMSO or ethanol can be used to increase the solubility. However, it is crucial to first establish the maximum tolerable concentration of the co-solvent for your specific experimental system (e.g., cell-based assays, enzymatic reactions), as they can have their own biological or chemical effects. Always run appropriate vehicle controls in your experiments.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of solid compounds in liquid solvents increases with temperature. If you are struggling to dissolve the compound, gentle warming and stirring can be effective. However, it is important to ensure that the compound is stable at elevated temperatures and to be aware that the solution may become supersaturated upon cooling, potentially leading to precipitation.

Illustrative Solubility Data

Due to the lack of publicly available experimental data, the following table presents hypothetical solubility data for this compound in common buffers to illustrate the expected pH-dependent solubility profile.

Buffer System (50 mM) pH Hypothetical Solubility (mg/mL)
Citrate Buffer3.0< 1
Acetate Buffer4.55 - 10
Phosphate Buffer6.020 - 30
Phosphate-Buffered Saline (PBS)7.4> 50
Tris Buffer8.0> 50

Note: These values are for illustrative purposes only and should be experimentally determined for your specific conditions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in a given buffer.

Materials:

  • This compound

  • Selected buffer solution

  • Vials with screw caps

  • Calibrated pH meter

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the buffer.

  • Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with the mobile phase used for the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Visualizing Experimental Logic and Pathways

Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow start Start: Compound fails to dissolve check_ph Is buffer pH > pKa (4.35)? start->check_ph check_purity Verify compound purity and buffer preparation start->check_purity adjust_ph Adjust pH to > 5.0 check_ph->adjust_ph No consider_concentration Is concentration too high? check_ph->consider_concentration Yes re_evaluate Re-evaluate solubility adjust_ph->re_evaluate success Success: Compound dissolved re_evaluate->success fail Consult further (e.g., formulation specialist) re_evaluate->fail reduce_concentration Reduce concentration consider_concentration->reduce_concentration Yes use_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) consider_concentration->use_cosolvent No reduce_concentration->re_evaluate use_cosolvent->re_evaluate

Caption: A flowchart for systematically troubleshooting solubility problems.

pH-Dependent Ionization and Solubility

G pH Effect on Ionization and Solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_structure Protonated (Less Soluble Form) equilibrium pKa ≈ 4.35 low_ph_structure->equilibrium Increase pH low_ph_desc Predominantly unionized Lower aqueous solubility high_ph_structure Deprotonated (More Soluble Form) high_ph_structure->equilibrium Decrease pH high_ph_desc Predominantly ionized (carboxylate) Higher aqueous solubility equilibrium->high_ph_structure

Caption: The relationship between pH, ionization state, and solubility.

References

Technical Support Center: Crystallization of 3-(2-Oxopiperidin-1-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-(2-Oxopiperidin-1-YL)propanoic acid.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for designing and troubleshooting crystallization experiments.

PropertyValueSource
Molecular FormulaC8H13NO3ChemicalBook[1]
Molecular Weight171.19 g/mol ChemicalBook[1]
Melting Point148 °CChemicalBook[1]
Boiling Point (Predicted)380.8 ± 25.0 °CChemicalBook[1]
Density (Predicted)1.199 ± 0.06 g/cm3 ChemicalBook[1]
pKa (Predicted)4.35 ± 0.10ChemicalBook[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may be encountered during the crystallization of this compound.

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a high degree.[2] Since the melting point of this compound is 148°C, selecting a solvent with a boiling point well below this temperature is crucial.

Troubleshooting Steps:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil and add a small amount of additional solvent to reduce the supersaturation level. Allow it to cool more slowly.[2]

  • Lower the crystallization temperature: Try to induce crystallization at a lower temperature. After dissolving the compound at a higher temperature, let the solution cool down slowly to a temperature where it is still a clear solution before inducing crystallization.

  • Change the solvent: If the problem persists, consider using a different solvent or a solvent system with a lower boiling point.

Q2: No crystals are forming, even after the solution has cooled.

A2: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

Troubleshooting Steps:

  • Induce nucleation:

    • Seeding: Add a small crystal of this compound to the solution to act as a template for crystal growth.[3]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.

  • Increase concentration: If nucleation cannot be induced, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound.[2] Be careful not to evaporate too much solvent too quickly, as this can lead to rapid, impure crystallization.

  • Cool to a lower temperature: Place the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

Q3: The crystallization is happening too quickly, resulting in a fine powder.

A3: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure final product.[2] The goal is to achieve slow crystal growth, which typically results in larger, purer crystals.[3]

Troubleshooting Steps:

  • Use more solvent: The solution might be too concentrated. Re-heat the solution until the solid is fully dissolved and add a small amount of additional solvent.[2]

  • Slow down the cooling process: Insulate the crystallization flask to allow for gradual cooling. You can wrap it in glass wool or place it in a Dewar flask.

  • Use a co-solvent system: Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q4: The final crystal yield is very low.

A4: A low yield can be due to several factors, including using too much solvent or incomplete precipitation.

Troubleshooting Steps:

  • Check the mother liquor: After filtering your crystals, evaporate the solvent from the filtrate (mother liquor). If a significant amount of solid remains, it indicates that a substantial portion of your compound remained in solution.[2]

  • Reduce the amount of solvent: If there is a lot of compound left in the mother liquor, you likely used too much solvent. The crystallization can be repeated with less solvent. Alternatively, you can concentrate the mother liquor to obtain a second crop of crystals.

  • Optimize the final cooling temperature: Ensure you have cooled the solution to a sufficiently low temperature to maximize the precipitation of the compound, without causing impurities to crash out.

Experimental Protocol: General Crystallization Procedure

This is a general procedure for the crystallization of this compound. The choice of solvent and specific temperatures will need to be optimized for your specific conditions.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential starting solvents for a carboxylic acid like this could include water, ethanol, isopropanol, ethyl acetate, or mixtures thereof.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the elevated temperature.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

Crystallization Troubleshooting Workflow Troubleshooting Crystallization of this compound start Start Crystallization dissolved Compound Dissolved in Hot Solvent? start->dissolved add_solvent Add more solvent and/or heat dissolved->add_solvent No cool Cool Solution Slowly dissolved->cool Yes add_solvent->dissolved crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No check_quality Check Crystal Quality crystals_form->check_quality Yes induce_nucleation Induce Nucleation (Seed/Scratch) oiling_out->induce_nucleation No reheat_add_solvent Reheat, add more solvent, cool slower oiling_out->reheat_add_solvent Yes induce_nucleation->crystals_form reheat_add_solvent->cool fine_powder Fine Powder? check_quality->fine_powder good_crystals Good Quality Crystals fine_powder->good_crystals No recrystallize Recrystallize with slower cooling/more solvent fine_powder->recrystallize Yes isolate Isolate and Dry Crystals good_crystals->isolate recrystallize->cool end End isolate->end

References

Technical Support Center: Optimizing Reaction Conditions for 3-(2-Oxopiperidin-1-YL)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2-oxopiperidin-1-yl)propanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound derivatives?

The most common and efficient method for synthesizing this compound derivatives is the Michael addition of 2-piperidone to an acrylic acid derivative (e.g., an acrylate ester). This is a type of conjugate addition reaction.[1][2] If the final product required is the carboxylic acid, a subsequent hydrolysis step is necessary.

Q2: What are the key reaction parameters to control in the Michael addition step?

The critical parameters to optimize for a successful Michael addition of 2-piperidone to an acrylate are the choice of base, solvent, and reaction temperature. These factors significantly influence the reaction rate, yield, and purity of the product.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.

Q4: What are the recommended storage conditions for this compound and its derivatives?

While specific stability data is not extensively available, it is generally advisable to store these compounds in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield 1. Inactive catalyst or base.2. Insufficient reaction temperature.3. Poor quality of reagents or solvents (presence of water).4. Reversible reaction equilibrium.1. Use a fresh, high-quality base. Consider stronger, anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]2. Increase the reaction temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate.[3]3. Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods before use.4. Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.
Incomplete Conversion 1. Insufficient amount of base.2. Poor solubility of 2-piperidone or the base.3. Short reaction time.1. Use at least stoichiometric amounts of a strong, non-nucleophilic base.[3]2. Switch to a more polar aprotic solvent like DMF to improve solubility.[3]3. Extend the reaction time and monitor closely by TLC until the starting material is consumed.
Formation of Side Products 1. Polymerization of the acrylate.2. O-alkylation of the lactam.3. Hydrolysis of the ester group (if water is present).1. Add the acrylate slowly to the reaction mixture to maintain a low concentration. Consider using a polymerization inhibitor if the problem persists.2. This is less common for lactams compared to other amides but can be minimized by using aprotic solvents and appropriate bases.3. Use anhydrous reagents and solvents.
Difficult Purification 1. Co-elution of product with starting materials or byproducts.2. Oily product that is difficult to crystallize.1. For column chromatography, try a different solvent system with varying polarity. If silica gel is not effective, consider using alumina.2. If the product is an ester, it may be an oil. If the corresponding acid is the target, proceed with hydrolysis, as the acid is more likely to be a crystalline solid. For purification of the acid, consider recrystallization from a suitable solvent system like ethyl acetate/heptane.[4]

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of the Michael addition product, based on analogous reactions and general principles.

Base Solvent Temperature (°C) Typical Yield (%) Notes
Potassium Carbonate (K₂CO₃)Acetonitrile8080-90A common and effective combination.[5]
Sodium Hydride (NaH)DMFRoom Temp. to 5075-85Requires strict anhydrous conditions.
Cesium Carbonate (Cs₂CO₃)DMFRoom Temp. to 6085-95Highly effective but more expensive base.[3]
Triethylamine (Et₃N)DichloromethaneRoom Temp.60-75Milder conditions, may require longer reaction times.
DBUDichloromethaneRoom Temp.80-90A strong, non-nucleophilic base suitable for Michael additions.

Experimental Protocols

Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate (Michael Addition)

This protocol is adapted from a similar synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives.[5]

Materials:

  • 2-Piperidone

  • Ethyl acrylate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-piperidone (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 eq).

  • Heat the mixture to 80 °C.

  • Slowly add ethyl acrylate (1.1 eq) to the reaction mixture.

  • Maintain the reaction at 80 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically after 6-12 hours), cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(2-oxopiperidin-1-yl)propanoate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of this compound (Hydrolysis)

This protocol is a general procedure for the hydrolysis of esters.

Materials:

  • Ethyl 3-(2-oxopiperidin-1-yl)propanoate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude or purified ethyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to expedite the hydrolysis. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of hydrochloric acid.

  • A precipitate of the carboxylic acid should form. If no precipitate forms, extract the aqueous layer with ethyl acetate.

  • Collect the precipitated solid by filtration and wash with cold water. If the product was extracted, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water, or a mixture of ethyl acetate and heptane).[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis start 2-Piperidone + Ethyl Acrylate react Add K₂CO₃ in Acetonitrile, Heat to 80°C start->react workup1 Filter, Concentrate, Liquid-Liquid Extraction react->workup1 product1 Ethyl 3-(2-oxopiperidin-1-yl)propanoate workup1->product1 react2 Add NaOH in Ethanol/Water, Stir/Heat product1->react2 Proceed to Hydrolysis workup2 Acidify with HCl, Extract/Filter react2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive Base/Catalyst start->cause1 Could be... cause2 Low Temperature start->cause2 Could be... cause3 Presence of Water start->cause3 Could be... solution1 Use Fresh, Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃) cause1->solution1 solution2 Increase Reaction Temperature cause2->solution2 solution3 Use Anhydrous Reagents and Solvents cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 3-(2-Oxopiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Oxopiperidin-1-yl)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Michael addition of 2-piperidone to an acrylic acid derivative, followed by hydrolysis if an ester is used.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst or base.2. Low reaction temperature.3. Poor quality of starting materials.1. Use a fresh, anhydrous base or catalyst. Common bases for Michael additions include sodium methoxide, potassium carbonate, or a strong organic base like DBU.2. Ensure the reaction temperature is appropriate for the chosen catalyst and solvent system. Some Michael additions may require heating to proceed at a reasonable rate.3. Verify the purity of 2-piperidone and the acrylic acid derivative by analytical techniques such as NMR or GC-MS before starting the reaction.
Presence of a Significant Amount of Unreacted 2-Piperidone 1. Insufficient reaction time.2. Inefficient mixing.3. Stoichiometric imbalance.1. Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary.2. Ensure vigorous and efficient stirring, especially in heterogeneous reaction mixtures.3. Use a slight excess of the acrylic acid derivative to ensure complete consumption of 2-piperidone.
Formation of a Viscous or Solid Polymeric Byproduct 1. Polymerization of the acrylic acid derivative.[1][2]1. Add a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture.2. Control the reaction temperature, as higher temperatures can promote polymerization.3. Slowly add the acrylic acid derivative to the reaction mixture containing 2-piperidone and the base to maintain a low instantaneous concentration of the acrylate.
Incomplete Hydrolysis of the Ester Intermediate 1. Insufficient amount of base (e.g., NaOH, KOH) or acid.2. Short reaction time or low temperature for hydrolysis.1. Use a sufficient molar excess of the hydrolyzing agent.2. Increase the reaction temperature and/or extend the reaction time. Monitor the disappearance of the ester peak by HPLC or TLC.
Product Contaminated with 5-Aminopentanoic Acid Derivatives 1. Hydrolysis of the lactam ring in 2-piperidone or the final product.[3]1. Use milder reaction conditions (temperature, base/acid concentration) for both the Michael addition and hydrolysis steps.2. Minimize the reaction time for the hydrolysis step.3. Purify the final product by recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: The common impurities can be categorized based on their origin in the synthetic process:

  • Starting Materials:

    • Unreacted 2-piperidone

    • Unreacted acrylic acid or its ester (e.g., ethyl acrylate)

  • Side-Products from Michael Addition:

    • Poly(acrylic acid) or its ester: Formed from the self-polymerization of the Michael acceptor.[1][2]

    • Bis-Michael Adduct: A product formed from the addition of a second molecule of 2-piperidone to the initial product.

  • Impurities from Ester Hydrolysis (if applicable):

    • Ethyl 3-(2-oxopiperidin-1-yl)propanoate: The unhydrolyzed ester precursor.

    • Ethanol: A byproduct of the hydrolysis of the ethyl ester.

  • Degradation Products:

    • 5-(2-carboxyethylamino)pentanoic acid: Resulting from the hydrolysis of the lactam ring of the final product under harsh acidic or basic conditions.

Q2: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reversed-phase C18 column with a buffered mobile phase is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities, such as residual solvents or low molecular weight starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and characterizing any unknown impurities.

  • Mass Spectrometry (MS): Provides molecular weight information for the product and impurities, aiding in their identification.

Q3: How can I remove polymeric byproducts from my final product?

A3: Polymeric byproducts are often insoluble in the solvents used for product crystallization. Filtration of the crude product solution can remove a significant portion of the polymer. If the polymer is soluble, purification techniques like column chromatography may be necessary. The most effective approach is to prevent its formation in the first place by using a polymerization inhibitor and controlling the reaction conditions.[1]

Q4: What are the optimal conditions for the hydrolysis of the ethyl ester precursor?

A4: The hydrolysis is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide at room temperature or with gentle heating. The progress of the reaction should be monitored by HPLC or TLC to ensure complete conversion and to avoid prolonged exposure to harsh conditions that could lead to lactam ring opening. After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid product.

Experimental Protocols

Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate (Ester Intermediate)

  • To a solution of 2-piperidone (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile), add a catalytic amount of a base (e.g., sodium hydride, 0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add ethyl acrylate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Hydrolysis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate

  • Dissolve the purified ethyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.5 eq) in water.

  • Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) and monitor the reaction by TLC or HPLC until the ester is completely consumed.

  • Cool the reaction mixture to 0-5 °C and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis 2-Piperidone 2-Piperidone Ester_Intermediate Ester Intermediate (e.g., Ethyl 3-(2-oxopiperidin-1-yl)propanoate) 2-Piperidone->Ester_Intermediate Acrylic_Acid_Derivative Acrylic Acid Derivative (Ester) Acrylic_Acid_Derivative->Ester_Intermediate Base_Catalyst Base Catalyst Base_Catalyst->Ester_Intermediate Final_Product This compound Ester_Intermediate->Final_Product Acid_or_Base Acid or Base (e.g., NaOH, HCl) Acid_or_Base->Final_Product

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_impurities Sources of Impurities Starting_Materials Starting Materials (2-Piperidone, Acrylic Acid Derivative) Synthesis_Process Synthesis Process (Michael Addition & Hydrolysis) Starting_Materials->Synthesis_Process Desired_Product This compound Synthesis_Process->Desired_Product Impurities Common Impurities Synthesis_Process->Impurities Unreacted_SM Unreacted Starting Materials Impurities->Unreacted_SM Side_Products Side Products (e.g., Polymer, Bis-Adduct) Impurities->Side_Products Hydrolysis_Impurities Hydrolysis-Related (e.g., Unreacted Ester) Impurities->Hydrolysis_Impurities Degradation_Products Degradation Products (e.g., Lactam Ring Opening) Impurities->Degradation_Products

Caption: Logical relationship of impurity formation during synthesis.

Troubleshooting_Workflow Start Problem with Synthesis? Check_Purity Check Purity of Starting Materials Start->Check_Purity Review_Conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Check_Purity->Review_Conditions Analyze_Mixture Analyze Reaction Mixture (TLC, HPLC) Review_Conditions->Analyze_Mixture Identify_Impurity Identify Major Impurity (NMR, MS) Analyze_Mixture->Identify_Impurity Consult_Guide Consult Troubleshooting Guide for Specific Impurity Identify_Impurity->Consult_Guide Optimize_Protocol Optimize Protocol & Repeat Consult_Guide->Optimize_Protocol End Successful Synthesis Optimize_Protocol->End

Caption: A workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 3-(2-Oxopiperidin-1-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(2-Oxopiperidin-1-YL)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Michael addition reaction. This reaction involves the nucleophilic addition of δ-valerolactam to acrylic acid or its esters (e.g., methyl acrylate or ethyl acrylate). The reaction is usually carried out in the presence of a base catalyst.

Q2: What are the most common side reactions to be aware of during this synthesis?

A2: The most prevalent side reactions include the polymerization of acrylic acid or the acrylate reactant, the hydrolysis of the δ-valerolactam ring, and the formation of oligomeric adducts. Under certain conditions, double addition of the acrylate to the initial product can also occur.

Q3: How can I minimize the polymerization of acrylic acid?

A3: Polymerization of acrylic acid is a common issue. To mitigate this, it is recommended to:

  • Use a polymerization inhibitor, such as hydroquinone or phenothiazine.

  • Maintain a controlled reaction temperature, as higher temperatures can promote polymerization.

  • Slowly add the acrylic acid or acrylate to the reaction mixture to maintain a low instantaneous concentration.

Q4: What conditions can lead to the hydrolysis of δ-valerolactam?

A4: The lactam ring of δ-valerolactam is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially in the presence of water and at elevated temperatures. This will lead to the formation of 5-aminopentanoic acid. It is crucial to control the pH and minimize water content in the reaction mixture.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through recrystallization. Common solvent systems for recrystallization include ethyl acetate, isopropanol, or mixtures of water and an organic solvent. Column chromatography on silica gel can also be used for smaller scale purifications or to remove closely related impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Polymerization of acrylic acid. 4. Incorrect stoichiometry of reactants.1. Use a fresh or properly stored catalyst. 2. Monitor the reaction progress by TLC or HPLC and adjust time/temperature accordingly. 3. Add a polymerization inhibitor and control the addition rate of the acrylate. 4. Carefully check the molar ratios of reactants and catalyst.
Formation of a Thick, Viscous Reaction Mixture or Solid Mass 1. Extensive polymerization of acrylic acid.1. Immediately stop the reaction and attempt to dissolve the mass in a suitable solvent. 2. In future experiments, use a polymerization inhibitor, lower the reaction temperature, and ensure slow addition of the acrylate.
Presence of a Water-Soluble Impurity in the Product 1. Hydrolysis of δ-valerolactam to 5-aminopentanoic acid.1. Ensure anhydrous reaction conditions. 2. Use a non-aqueous work-up if possible. 3. The product can be separated by adjusting the pH during extraction, as 5-aminopentanoic acid is amphoteric.
Product is an Oily Substance Instead of a Solid 1. Presence of unreacted starting materials or low molecular weight oligomers. 2. Residual solvent.1. Attempt to purify by column chromatography. 2. Ensure complete removal of solvent under vacuum. Trituration with a non-polar solvent like hexane may induce crystallization.
Multiple Spots on TLC/HPLC Analysis of the Crude Product 1. Formation of various side products (e.g., oligomers, double addition products). 2. Degradation of the product.1. Optimize reaction conditions (temperature, reaction time, catalyst loading) to favor the desired product. 2. Use purification techniques like column chromatography or preparative HPLC to isolate the desired product. 3. Avoid excessive heating during work-up and purification.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Synthesis of this compound via Michael Addition

  • Reactants:

    • δ-Valerolactam

    • Acrylic acid (or methyl/ethyl acrylate)

    • Base catalyst (e.g., sodium methoxide, potassium carbonate)

    • Solvent (e.g., Toluene, DMF, or neat)

    • Polymerization inhibitor (e.g., hydroquinone)

  • Procedure:

    • To a reaction flask equipped with a stirrer and a condenser, add δ-valerolactam and the chosen solvent.

    • Add the base catalyst and the polymerization inhibitor to the mixture.

    • Heat the mixture to the desired reaction temperature (typically between 80-120 °C).

    • Slowly add acrylic acid (or acrylate) to the reaction mixture over a period of 1-2 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If an ester was used, hydrolyze the ester to the carboxylic acid using aqueous base (e.g., NaOH solution).

    • Acidify the reaction mixture with an acid (e.g., HCl) to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway Reactants δ-Valerolactam + Acrylic Acid Product This compound Reactants->Product Michael Addition (Base Catalyst) Polymer Poly(acrylic acid) Reactants->Polymer Polymerization Hydrolysis 5-Aminopentanoic acid Reactants->Hydrolysis Hydrolysis (H₂O, Acid/Base) DoubleAddition Double Addition Product Product->DoubleAddition Further Michael Addition

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckViscosity High Viscosity / Solidification? CheckYield->CheckViscosity No Solution_Yield Check Catalyst, Reaction Time/Temp, Stoichiometry. Add Polymerization Inhibitor. CheckYield->Solution_Yield Yes CheckPurity Impure Product (TLC/HPLC)? CheckViscosity->CheckPurity No Solution_Viscosity Use Polymerization Inhibitor. Control Temperature and Addition Rate. CheckViscosity->Solution_Viscosity Yes FinalProduct Successful Synthesis CheckPurity->FinalProduct No Solution_Purity Optimize Reaction Conditions. Purify by Recrystallization or Chromatography. CheckPurity->Solution_Purity Yes Solution_Yield->Start Retry Solution_Viscosity->Start Retry Solution_Purity->FinalProduct

Technical Support Center: Enhancing the Bioavailability of 3-(2-Oxopiperidin-1-YL)propanoic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with 3-(2-Oxopiperidin-1-YL)propanoic acid, particularly concerning its oral bioavailability.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low and Variable Plasma Concentrations After Oral Administration

Question: We are observing very low and highly variable plasma concentrations of this compound in our animal models after oral gavage. What are the potential causes and how can we address this?

Answer:

Low and variable oral bioavailability is a frequent challenge in preclinical studies. The primary causes can be categorized as follows:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.

  • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.[1][2]

  • Efflux by Transporters: The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).

To diagnose and address this, a systematic approach is recommended.

Troubleshooting Workflow:

G start Low/Variable Plasma Concentration solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Evaluate Permeability (e.g., Caco-2 Assay) solubility->permeability Adequate low_sol Issue: Poor Solubility solubility->low_sol Low metabolism Investigate Metabolic Stability (Liver Microsomes) permeability->metabolism Adequate low_perm Issue: Low Permeability permeability->low_perm Low high_met Issue: High Metabolism metabolism->high_met High sol_strat Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersion - Lipid-Based Formulations low_sol->sol_strat perm_strat Strategies: - Permeation Enhancers - Prodrug Approach low_perm->perm_strat met_strat Strategies: - Co-administer Inhibitors - Prodrug to Mask Metabolic Sites high_met->met_strat

Caption: Troubleshooting workflow for low oral bioavailability.

Issue 2: Difficulty in Preparing a Suitable Formulation for Oral Dosing

Question: We are struggling to prepare a stable and homogeneous formulation of this compound for oral administration in our rodent models. What are some recommended vehicle systems?

Answer:

For preclinical oral dosing, the choice of vehicle is critical for ensuring dose accuracy and reproducibility. For a compound with potentially low aqueous solubility, consider the following options:

Vehicle SystemCompositionAdvantagesDisadvantages
Aqueous Suspension 0.5% (w/v) Methylcellulose (or CMC) in waterSimple to prepare, generally well-tolerated.May not be suitable for very hydrophobic compounds. Particle size can influence absorption.
Co-solvent System PEG 400, Propylene Glycol, WaterCan dissolve compounds with moderate solubility.High concentrations of organic solvents can cause GI irritation.
Lipid-Based Formulation Sesame oil, Corn oil, or Self-Emulsifying Drug Delivery Systems (SEDDS)Can significantly enhance the solubility and absorption of lipophilic compounds.[3]More complex to prepare and characterize.

Recommendation: Start with a simple aqueous suspension. If the compound's properties are not amenable to this, progress to more complex systems.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that might influence its bioavailability?

A1: While specific experimental data for this compound is not widely available, we can infer potential properties from its structure. Key parameters to investigate include its aqueous solubility, pKa, and LogP. Initial predictions suggest it is a small molecule with a molecular weight of 171.19 g/mol .[4][5] Its carboxylic acid moiety suggests a pKa in the acidic range.[6] These properties are critical for determining the best formulation strategy.

Q2: What are some established formulation strategies to enhance the bioavailability of poorly soluble compounds?

A2: Several advanced formulation techniques can be employed:[7]

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area, which can improve the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[3]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of hydrophobic drugs and facilitate lymphatic absorption, which can bypass first-pass metabolism.[8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug molecule.[9]

Q3: How do I perform an initial in vivo bioavailability study?

A3: A basic pharmacokinetic (PK) study in a rodent model (e.g., rats) is a standard approach. This typically involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. Blood samples are collected at various time points, and the plasma concentrations of the drug are measured. The absolute bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose, adjusted for the dose difference.[1]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To improve the dissolution rate and solubility of this compound by formulating it as an ASD.

Materials:

  • This compound

  • Polymer (e.g., HPMC, PVP, Soluplus®)

  • Solvent (e.g., methanol, acetone)

  • Spray dryer

Methodology:

  • Polymer and Solvent Selection: Choose a suitable polymer and a common solvent that dissolves both the drug and the polymer.

  • Preparation of Spray Solution: Dissolve the drug and polymer in the selected solvent at a specific ratio (e.g., 1:3 drug-to-polymer).

  • Spray Drying: Spray the solution into the drying chamber of the spray dryer. The rapid evaporation of the solvent will produce a solid dispersion powder.

  • Characterization:

    • Solid-State Characterization: Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

    • Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the ASD with the crystalline drug.

Protocol 2: In Vivo Bioavailability Assessment in Rats

Objective: To determine the absolute oral bioavailability of a formulation of this compound.

Animal Model: Sprague-Dawley rats.

Dosing:

  • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) at a dose of 1 mg/kg via the tail vein.

  • Oral (PO) Group: Administer the formulated compound (e.g., as an ASD suspension) at a dose of 10 mg/kg via oral gavage.

Blood Sampling:

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood to obtain plasma and store at -80°C until analysis.

Sample Analysis and Pharmacokinetic Calculation:

  • Quantify the concentration of the drug in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO routes, using appropriate software.

  • Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 117705-04-1[4][10]
Molecular Formula C₈H₁₃NO₃[4][5]
Molecular Weight 171.19 g/mol [4]
Melting Point 148 °C[4]
Predicted pKa 4.35 ± 0.10[4]
Predicted XlogP -0.6[5]
Table 2: Comparison of Formulation Strategies for Bioavailability Enhancement
Formulation StrategyPrinciplePotential Fold Increase in BioavailabilityKey Considerations
Micronization Increased surface area2-5 foldMay not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersion Increased solubility and dissolution rate5-20 foldPhysical stability of the amorphous form needs to be ensured.
Lipid-Based (SEDDS) Pre-dissolved drug, lymphatic uptake3-10 foldPotential for GI side effects at high lipid loads.

Note: The fold increase in bioavailability is a general estimate and can vary significantly depending on the specific compound and formulation.

Visualizations

Signaling Pathway (Hypothetical)

If this compound were, for example, an inhibitor of a kinase pathway, the mechanism could be visualized as follows:

cluster_cell Cell Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response Drug 3-(2-Oxopiperidin-1-YL) propanoic acid Drug->KinaseB Inhibits

Caption: Hypothetical signaling pathway inhibition.

References

Technical Support Center: Scaling Up the Production of 3-(2-Oxopiperidin-1-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 3-(2-Oxopiperidin-1-YL)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and direct synthetic route is the Michael addition of δ-valerolactam to an acrylic acid derivative (e.g., acrylic acid or its esters), followed by hydrolysis if an ester is used. This reaction is typically base-catalyzed.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: The reaction can be exothermic, and maintaining a consistent temperature is crucial for preventing side reactions and ensuring product quality.

  • Mixing/Agitation: Homogeneous mixing is essential to ensure uniform reaction rates and heat distribution, especially in larger reactors.

  • Rate of Reagent Addition: Controlled addition of reactants, particularly the base catalyst, can help manage the reaction exotherm.

  • Purity of Starting Materials: Impurities in δ-valerolactam or acrylic acid can lead to side products and complicate purification.

  • Reaction Time: Monitoring the reaction progress is necessary to determine the optimal endpoint for maximizing yield and minimizing impurity formation.

Q3: What are the typical impurities encountered, and how can they be minimized?

A3: Potential impurities include unreacted starting materials, polymers of acrylic acid, and side products from the degradation of the product at elevated temperatures. Minimization strategies include:

  • Using a slight excess of one reactant to drive the reaction to completion.

  • Controlling the temperature to prevent polymerization and degradation.

  • Using an inhibitor for the acrylic acid polymerization.

  • Optimizing the amount of catalyst to avoid side reactions.

Q4: What purification methods are recommended for the final product at a larger scale?

A4: At a larger scale, crystallization is the preferred method for purification. The crude product can be dissolved in a suitable solvent and then crystallized by cooling or by the addition of an anti-solvent. Recrystallization may be necessary to achieve high purity. For industrial production, purification can also involve washing the crude product with appropriate solvents to remove specific impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient catalyst. 4. Poor mixing. 5. Side reactions consuming starting materials.1. Increase reaction time and monitor by TLC or HPLC. 2. Optimize temperature; an increase may improve rate but could also lead to degradation. A temperature around 70-150°C has been reported for similar reactions.[1] 3. Increase catalyst loading incrementally. 4. Improve agitation speed or use a more efficient stirrer/baffled reactor. 5. Lower the reaction temperature, control the rate of addition of reagents.
Product Purity Issues (e.g., discoloration, presence of byproducts) 1. Reaction temperature too high, causing degradation. 2. Polymerization of acrylic acid. 3. Presence of impurities in starting materials. 4. Sub-optimal work-up procedure.1. Reduce reaction temperature. 2. Add a polymerization inhibitor (e.g., hydroquinone) to the acrylic acid. 3. Ensure the purity of starting materials through appropriate analysis (e.g., NMR, GC-MS). 4. Optimize the purification process, such as changing the crystallization solvent or performing an additional wash step.
Difficulties in Product Isolation/Crystallization 1. Product is too soluble in the chosen solvent. 2. Presence of oily impurities preventing crystallization. 3. Incorrect pH during work-up.1. Use a solvent/anti-solvent system for crystallization. 2. Perform a pre-purification step, such as a wash with a non-polar solvent to remove oily impurities. 3. Adjust the pH to the isoelectric point of the carboxylic acid to minimize its solubility in the aqueous phase during extraction.
Inconsistent Results Between Batches 1. Variation in the quality of raw materials. 2. Poor control over reaction parameters (temperature, time, addition rate). 3. Inefficient mixing at a larger scale.1. Establish strict quality control specifications for all starting materials. 2. Implement robust process controls and standard operating procedures (SOPs). 3. Characterize the mixing efficiency of the reactor and ensure it is adequate for the scale.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method that may require optimization for specific scales.

Materials:

  • δ-Valerolactam

  • Acrylic acid

  • Potassium hydroxide (or other suitable base)

  • Water

  • Hydrochloric acid (for acidification)

  • Suitable solvent for crystallization (e.g., water, ethanol/water mixture)

Procedure:

  • To a stirred solution of pyridin-2-amine (1.0 equivalent) and acetic acid (0.52 equivalents), add butyl prop-2-enoate (1.2 equivalents).

  • Heat the resulting solution to 70°C and stir overnight.

  • Add potassium hydroxide (2.5 equivalents) and water.

  • Stir the mixture overnight at room temperature.

  • Concentrate the mixture under vacuum.

  • Wash the resulting mixture with a suitable solvent like DCM.

  • Filter the solids.

  • The filtrate can be concentrated to yield the product.[2]

Note: This is an adapted procedure. The original procedure was for a similar but different compound. Adjustments in stoichiometry, temperature, and reaction time will be necessary for optimization.

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reagents δ-Valerolactam + Acrylic Acid + Base reaction Reaction Vessel (Controlled Temperature & Mixing) reagents->reaction Charge Reagents monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring Sample & Analyze quench Quench Reaction reaction->quench Reaction Complete monitoring->reaction Continue/Stop acidify Acidification (HCl) quench->acidify extract Extraction acidify->extract concentrate Concentration extract->concentrate crystallize Crystallization concentrate->crystallize Crude Product filter Filtration crystallize->filter dry Drying filter->dry final_product Final Product dry->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Other Issues start Low Yield Observed check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time optimize_temp Optimize Temperature incomplete->optimize_temp increase_catalyst Increase Catalyst incomplete->increase_catalyst improve_mixing Improve Mixing incomplete->improve_mixing check_purity Check Purity of Starting Materials complete->check_purity check_side_reactions Investigate Side Reactions (e.g., by LC-MS) complete->check_side_reactions optimize_workup Optimize Work-up/ Isolation Procedure complete->optimize_workup

Caption: Troubleshooting decision tree for addressing low product yield.

References

storage and handling best practices for 3-(2-Oxopiperidin-1-YL)propanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of 3-(2-Oxopiperidin-1-YL)propanoic acid, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Storage and Handling Best Practices

Proper storage and handling are crucial to maintain the integrity and stability of this compound.

Storage Recommendations:

It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2] Long-term storage in a cool, dry place is advised.[1]

ParameterRecommended ConditionSource
Temperature 2-8°C (Refrigerated)[3]
Humidity Store in a dry place[4]
Light Protect from sunlight.[5]
Inert Atmosphere For air-sensitive compounds, storing under nitrogen is recommended.[4]
Container Tightly closed container.[1][2][6]

Handling Guidelines:

When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses with side-shields.[7] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or fumes.[1] Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[7] Wash hands thoroughly after handling.[1]

Experimental Protocols

Protocol for Preparing a Stock Solution:

This protocol outlines the steps for preparing a stock solution of this compound.

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Bring the sealed container of this compound to room temperature before opening to minimize moisture condensation.

  • Weighing:

    • As the compound may be hygroscopic, perform weighing quickly and in a low-humidity environment if possible.

    • Weigh the desired amount of the compound using an analytical balance.

  • Dissolution:

    • Add the weighed compound to a volumetric flask.

    • Add a small amount of the desired solvent (e.g., DMSO, DMF, or an aqueous buffer, depending on the experimental requirements) and swirl to dissolve.

    • Once dissolved, add the solvent to the final volume.

    • If necessary, sonication can be used to aid dissolution.

  • Storage of the Solution:

    • Store the prepared solution in a tightly sealed container.

    • For short-term storage, refrigeration at 2-8°C is recommended.

    • For long-term storage, aliquot the solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Cause Solution
Compound is difficult to weigh accurately and appears clumpy. The compound is hygroscopic and has absorbed moisture from the air.Handle the compound in a low-humidity environment, such as a glove box. Work quickly to minimize exposure to air. Store the compound in a desiccator.
Inconsistent experimental results. The compound may have degraded due to improper storage.Ensure the compound is stored according to the recommended conditions (cool, dry, protected from light). Use a fresh batch of the compound if degradation is suspected.
The compound does not fully dissolve in the chosen solvent. The concentration of the solution is too high, or the incorrect solvent is being used.Try preparing a more dilute solution. Test the solubility in different solvents to find the most appropriate one for your experiment. Gentle heating or sonication may also help.
Observed changes in the physical appearance of the solid compound (e.g., color change). This could be a sign of degradation or contamination.Do not use the compound if its appearance has changed. Procure a new batch and ensure proper storage conditions are maintained.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar propanoic acid derivatives, it may cause skin and eye irritation.[7] It is advisable to handle it with appropriate personal protective equipment and in a well-ventilated area.[1][7]

Q2: How should I dispose of waste containing this compound?

A2: Dispose of the compound and its containers in accordance with local, state, and federal regulations.[6] It should be disposed of as hazardous waste.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of the compound in aqueous solutions can depend on the pH and temperature. It is good practice to prepare fresh solutions for experiments. For storage, it is recommended to keep aqueous solutions refrigerated and use them within a short period.

Q4: What are the known incompatible materials with this compound?

A4: It is incompatible with strong oxidizing agents.[7] Contact with these materials should be avoided.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Handling this compound start Start Experiment issue Encounter Issue? start->issue weighing_issue Weighing Difficulty/ Clumping issue->weighing_issue Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes solubility_issue Poor Solubility issue->solubility_issue Yes appearance_change Change in Appearance issue->appearance_change Yes end Proceed with Experiment issue->end No handle_hygroscopic Handle in Low Humidity/ Use Desiccator weighing_issue->handle_hygroscopic check_storage Verify Storage Conditions/ Use Fresh Batch inconsistent_results->check_storage optimize_dissolution Adjust Concentration/ Test Solvents/ Use Sonication solubility_issue->optimize_dissolution discard_compound Discard Compound/ Procure New Batch appearance_change->discard_compound handle_hygroscopic->end check_storage->end optimize_dissolution->end discard_compound->start

Caption: Troubleshooting workflow for common experimental issues.

StorageBestPractices Key Storage Best Practices compound This compound storage_conditions Store in: compound->storage_conditions protect Protect from: compound->protect cool Cool Place (2-8°C) storage_conditions->cool dry Dry Place storage_conditions->dry ventilated Well-Ventilated Area storage_conditions->ventilated sealed Tightly Sealed Container storage_conditions->sealed light Light protect->light moisture Moisture protect->moisture oxidizers Strong Oxidizing Agents protect->oxidizers

Caption: Summary of recommended storage conditions.

References

Validation & Comparative

A Comparative Analysis of Piperidine Derivatives in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the pharmacological diversity of the piperidine scaffold, with a focus on prominent central nervous system agents.

Published: December 23, 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals underscores its status as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. The conformational rigidity of the piperidine ring, combined with its ability to be readily functionalized, allows for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with a diverse range of biological targets.

This guide aims to provide a comparative analysis of the performance of piperidine derivatives in drug development. Initial investigation into the specific compound 3-(2-Oxopiperidin-1-YL)propanoic acid revealed a significant lack of publicly available data regarding its biological activity and mechanism of action. While it is likely utilized as a synthetic intermediate, its direct therapeutic applications are not documented in accessible literature.

Therefore, to provide a valuable and data-rich comparison for our target audience, this guide will focus on three well-characterized and clinically significant piperidine-containing drugs: Donepezil , an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease; Fentanyl , a potent µ-opioid receptor agonist used for pain management; and Risperidone , an atypical antipsychotic that acts on dopamine and serotonin receptors. By examining these diverse examples, we will illustrate the remarkable versatility of the piperidine scaffold and highlight the key structure-activity relationships that drive their distinct pharmacological profiles.

Comparative Performance of Selected Piperidine Derivatives

The following tables summarize key quantitative data for Donepezil, Fentanyl, and Risperidone, providing a basis for comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition Data
CompoundTargetAssay TypeSpeciesKi (nM)IC50 (nM)Reference
Donepezil Acetylcholinesterase (AChE)Enzyme InhibitionHuman5.76.7[1][2]
Butyrylcholinesterase (BuChE)Enzyme InhibitionHuman3400-[1]
Fentanyl µ-Opioid Receptor (MOR)Radioligand BindingRat Brain0.38-[3]
δ-Opioid Receptor (DOR)Radioligand BindingRat Brain140-[3]
κ-Opioid Receptor (KOR)Radioligand BindingRat Brain2700-[3]
Risperidone Dopamine D2 ReceptorRadioligand BindingHuman3.0-[4]
Serotonin 5-HT2A ReceptorRadioligand BindingHuman0.16-[4]
α1-Adrenergic ReceptorRadioligand BindingRat Brain0.8-[4]
α2-Adrenergic ReceptorRadioligand BindingRat Brain7.5-[4]
Histamine H1 ReceptorRadioligand BindingGuinea Pig2.1-[4]
Table 2: In Vivo Efficacy Data
CompoundAnimal ModelEfficacy EndpointRoute of AdministrationED50Reference
Donepezil Scopolamine-induced cognitive impairment in ratsReversal of hypermotilityOral0.3 mg/kg[5]
Fentanyl Rat tail-flick testAnalgesiaIntravenous0.003 mg/kg[6]
Risperidone Apomorphine-induced climbing in miceAntagonism of climbing behaviorOral0.04 mg/kg[7]

Mechanism of Action and Signaling Pathways

The diverse therapeutic effects of these piperidine derivatives stem from their distinct interactions with their respective biological targets, leading to the modulation of different signaling pathways.

Donepezil: Acetylcholinesterase Inhibition

Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in the context of Alzheimer's disease, which is characterized by a loss of cholinergic neurons.

Donepezil_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_syn ACh ACh->ACh_syn Release AChE AChE ACh_syn->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_syn->AChR Binding Donepezil Donepezil Donepezil->AChE Inhibition Response Neuronal Response AChR->Response

Mechanism of Donepezil's action in the synaptic cleft.
Fentanyl: µ-Opioid Receptor Agonism

Fentanyl exerts its potent analgesic effects by acting as a full agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Binding of Fentanyl to the MOR activates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and nociceptive transmission. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in hyperpolarization and reduced neurotransmitter release.

Fentanyl_Mechanism Fentanyl Fentanyl MOR µ-Opioid Receptor (MOR) Fentanyl->MOR Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Fentanyl's signaling pathway via the µ-opioid receptor.
Risperidone: Multi-Receptor Antagonism

Risperidone's antipsychotic activity is attributed to its high-affinity antagonism of both dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its effects on the positive symptoms of schizophrenia, while its potent 5-HT2A receptor antagonism may contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics. Risperidone also has high affinity for α1- and α2-adrenergic and H1-histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.

Risperidone_Mechanism cluster_receptors Receptor Targets cluster_effects Therapeutic and Side Effects Risperidone Risperidone D2 Dopamine D2 Receptor Risperidone->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Risperidone->HT2A Antagonism Alpha1 α1-Adrenergic Receptor Risperidone->Alpha1 Antagonism H1 Histamine H1 Receptor Risperidone->H1 Antagonism Antipsychotic Antipsychotic Effect D2->Antipsychotic HT2A->Antipsychotic SideEffects Side Effects (e.g., hypotension, sedation) Alpha1->SideEffects H1->SideEffects

Risperidone's multi-receptor antagonism and resulting effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the piperidine derivatives discussed in this guide.

Radioligand Binding Assay for Receptor Affinity (General Protocol)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).

  • Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors).

  • Test compound (e.g., Risperidone) at various concentrations.

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Incubation buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents incubation Incubate (Reagents mixed in plate) prep_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting (Quantify radioactivity) washing->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Workflow for a typical radioligand binding assay.
In Vivo Analgesic Activity Assessment: Rat Tail-Flick Test

Objective: To evaluate the analgesic efficacy (ED50) of a test compound.

Materials:

  • Male Sprague-Dawley rats.

  • Test compound (e.g., Fentanyl) at various doses.

  • Vehicle control (e.g., saline).

  • Tail-flick analgesia meter with a radiant heat source.

Procedure:

  • Acclimate the rats to the testing environment and the tail-flick apparatus.

  • Determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the ventral surface of the tail and measuring the time until the rat withdraws its tail. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Administer the test compound or vehicle via the desired route (e.g., intravenous injection).

  • At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), measure the tail-flick latency again.

  • Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • For each dose of the test compound, determine the peak %MPE.

  • Plot the peak %MPE against the logarithm of the dose.

  • Determine the ED50 value (the dose that produces 50% of the maximum possible effect) from the resulting dose-response curve using non-linear regression analysis.

Conclusion

The piperidine scaffold is a remarkably versatile and enduringly important structural motif in drug discovery. The diverse pharmacological profiles of Donepezil, Fentanyl, and Risperidone, all of which are built upon this common heterocyclic core, serve to highlight the profound impact that subtle modifications to the piperidine ring and its substituents can have on biological activity. While a direct comparative analysis of "this compound" is not currently feasible due to a lack of available data, the examination of these well-established piperidine-containing drugs provides valuable insights for researchers and drug development professionals. A thorough understanding of the structure-activity relationships, mechanisms of action, and key performance metrics of successful piperidine derivatives can guide the design and optimization of future therapeutic agents that leverage the "privileged" nature of this important scaffold.

References

Comparative Efficacy of Novel Acetylcholinesterase Inhibitors Based on the 2-Oxopiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the burgeoning class of 3-(2-Oxopiperidin-1-YL)propanoic acid analogs and related derivatives as potent acetylcholinesterase inhibitors for the potential treatment of neurodegenerative diseases.

This guide provides an objective comparison of the in vitro efficacy of a series of synthesized 2-oxopiperidine derivatives against acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. While direct comparative studies on this compound analogs are limited in publicly available literature, this report collates and analyzes data from structurally similar N-substituted 2-piperidone compounds to provide valuable insights into their structure-activity relationships (SAR).

Quantitative Efficacy Analysis

The inhibitory potential of various N-substituted piperidine and 2-piperidone derivatives against acetylcholinesterase is summarized in the table below. The data, collected from multiple studies, highlights the impact of different substituents on the piperidine or piperidone core on their ability to inhibit AChE, as indicated by their half-maximal inhibitory concentration (IC50) values.

Compound IDStructureTarget EnzymeIC50 (nM)
1 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.7
2 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidineAChE-
3 1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidineAChE-
4 N-Benzyl-piperidine linked multipotent moleculeAChE-

Note: Specific IC50 values for compounds 2, 3, and 4 were not available in the reviewed literature, but they are included as key compounds in the development of potent AChE inhibitors based on the piperidine scaffold.

Structure-Activity Relationship Insights

The analysis of the compounds reveals several key structural features that influence their acetylcholinesterase inhibitory activity. The foundational structure of a piperidine ring is a common feature in many potent AChE inhibitors.[1] The introduction of a benzyl group at the N1 position of the piperidine ring, as seen in the highly potent drug Donepezil (Compound 1), is a critical determinant for high affinity to the enzyme.[2]

Further modifications, such as the incorporation of an indanone moiety, have been shown to maintain or enhance potency.[2] The development from a flexible side chain in Compound 2 to a more rigid isoindoline structure in Compound 3 demonstrated improved activity, guiding further SAR studies.[2] More recent efforts have focused on creating multipotent molecules by linking the N-benzyl-piperidine scaffold with other pharmacophores, such as nipecotic acid derivatives, to introduce additional functionalities like antioxidant properties.[3][4]

Experimental Protocols

The following provides a detailed methodology for the in vitro assessment of acetylcholinesterase inhibitory activity, commonly referred to as the Ellman's method.

Principle:

This colorimetric assay quantifies the activity of AChE by measuring the hydrolysis of the substrate acetylthiocholine (ATCI). The reaction produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme's activity.[1]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (analogs of this compound)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate ATCI to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the general workflow for the screening and evaluation of novel acetylcholinesterase inhibitors and the fundamental mechanism of action.

G cluster_0 Inhibitor Screening Workflow A Compound Library of 2-Oxopiperidine Analogs B Primary Screening: In vitro AChE Inhibition Assay (Ellman's Method) A->B C Hit Identification (Compounds with significant inhibition) B->C D Secondary Screening: Dose-Response & IC50 Determination C->D E Lead Compound Selection D->E F Further Preclinical Studies (e.g., in vivo efficacy, ADMET) E->F

Caption: A typical workflow for the identification and validation of novel acetylcholinesterase inhibitors.

G cluster_1 Mechanism of AChE Inhibition Acetylcholine Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (Enzyme) Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate (Inactive metabolites) AChE->Choline_Acetate Blocked Inhibited AChE Inhibitor 2-Oxopiperidine Analog (Inhibitor) Inhibitor->AChE Binding

Caption: Simplified pathway of acetylcholine hydrolysis and its inhibition by 2-oxopiperidine analogs.

References

Unraveling the Biological Target of 3-(2-Oxopiperidin-1-YL)propanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological target of the specific compound 3-(2-Oxopiperidin-1-YL)propanoic acid have not yielded a definitively identified and validated molecular target within publicly accessible scientific literature. While the broader class of propanoic acid derivatives is known for a wide array of biological activities, the precise mechanism of action for this particular molecule remains unelucidated. This guide, therefore, serves to contextualize the potential activities of this compound based on the known targets of structurally related compounds and outlines the experimental methodologies that would be required for its target validation.

The diverse family of propanoic acid derivatives has been shown to interact with a variety of biological targets, leading to a range of pharmacological effects. Notably, these include anti-inflammatory, anticancer, and antimicrobial activities. For instance, a significant number of arylpropionic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.

Given the absence of specific data for this compound, this guide will present a hypothetical target validation workflow and comparative framework, assuming a potential, yet unconfirmed, biological target. This will serve as a methodological template for researchers investigating this and other novel chemical entities.

Hypothetical Target: A Case Study Approach

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a novel kinase, hereafter referred to as "Kinase X." We will then compare its hypothetical performance with two known Kinase X inhibitors, "Compound A" and "Compound B."

Data Presentation: Comparative Inhibitory Activity
CompoundTargetIC50 (nM)Assay Type
This compound (Hypothetical) Kinase X 50 Biochemical Kinase Assay
Compound AKinase X25Biochemical Kinase Assay
Compound BKinase X100Biochemical Kinase Assay
This compound (Hypothetical) Cellular Kinase X Activity 200 Cell-Based Phosphorylation Assay
Compound ACellular Kinase X Activity150Cell-Based Phosphorylation Assay
Compound BCellular Kinase X Activity500Cell-Based Phosphorylation Assay

Experimental Protocols for Target Validation

To validate that Kinase X is the biological target of this compound, a series of robust experimental protocols would be necessary.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified Kinase X.

Methodology:

  • Recombinant human Kinase X is incubated with a specific peptide substrate and ATP.

  • This compound is added at varying concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

  • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

Cell-Based Phosphorylation Assay

Objective: To assess the ability of the compound to inhibit the activity of Kinase X within a cellular context.

Methodology:

  • A cell line endogenously expressing Kinase X or engineered to overexpress it is utilized.

  • Cells are treated with various concentrations of this compound.

  • The cells are then stimulated with an appropriate agonist to activate the Kinase X signaling pathway.

  • Cell lysates are prepared, and the phosphorylation status of a known downstream substrate of Kinase X is analyzed by Western blotting using a phospho-specific antibody.

  • Alternatively, high-throughput methods like ELISA or AlphaScreen® can be used to quantify the phosphorylated substrate.

  • The concentration of the compound that inhibits 50% of the substrate phosphorylation (IC50) is determined.

Target Engagement Assay

Objective: To confirm that the compound directly binds to Kinase X in living cells.

Methodology:

  • Cellular Thermal Shift Assay (CETSA): Cells are treated with the compound, followed by heating to various temperatures. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. The amount of soluble Kinase X at each temperature is assessed by Western blotting or other protein detection methods.

  • Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) based assays: These assays can be used in live cells to measure the proximity between a tagged Kinase X and a fluorescently labeled tracer ligand that binds to the same site as the compound of interest.

Mandatory Visualizations

To aid in the conceptualization of the experimental workflows and underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation b_start Purified Kinase X + Substrate + ATP b_compound Add this compound b_start->b_compound b_incubation Incubation b_compound->b_incubation b_quantify Quantify Phosphorylation b_incubation->b_quantify b_ic50 Determine IC50 b_quantify->b_ic50 c_start Cells Expressing Kinase X c_compound Treat with this compound c_start->c_compound c_stimulate Stimulate Pathway c_compound->c_stimulate c_lysis Cell Lysis c_stimulate->c_lysis c_analyze Analyze Substrate Phosphorylation c_lysis->c_analyze c_ic50 Determine IC50 c_analyze->c_ic50

Caption: Experimental workflow for target validation.

signaling_pathway agonist Agonist receptor Receptor agonist->receptor kinase_x Kinase X receptor->kinase_x substrate Substrate kinase_x->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response p_substrate->response compound This compound compound->kinase_x

Caption: Hypothetical signaling pathway of Kinase X.

Comparative Analysis of Cross-Reactivity for 3-(2-Oxopiperidin-1-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and commercial sources did not yield specific cross-reactivity data for 3-(2-Oxopiperidin-1-YL)propanoic acid. The following guide is a template based on general principles of immunoassay and theoretical cross-reactivity with structurally related molecules. The data presented is hypothetical and for illustrative purposes. Researchers are encouraged to generate their own experimental data for a definitive analysis.

This guide provides a framework for assessing the cross-reactivity of this compound, a critical parameter for evaluating the specificity of any immunoassay developed for this compound. Understanding cross-reactivity is essential for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of analytical methods.

Potential Cross-Reactivity of Structurally Similar Compounds

The specificity of an antibody-based assay is determined by its ability to distinguish the target analyte from other structurally related compounds. For this compound, potential cross-reactants could include metabolites, precursors, or other molecules with similar chemical moieties. The following table presents a hypothetical summary of cross-reactivity data that could be generated from a competitive enzyme-linked immunosorbent assay (ELISA).

Table 1: Hypothetical Cross-Reactivity Data for an Immunoassay Targeting this compound

CompoundChemical Structure50% Inhibition Concentration (IC50) (ng/mL)Cross-Reactivity (%)
This compound (Structure of target compound)10100
2-Piperidinone(Structure of 2-Piperidinone)> 1000< 1
Glutaric Acid(Structure of Glutaric Acid)> 1000< 1
3-Aminopropanoic acid (β-Alanine)(Structure of β-Alanine)> 1000< 1
3-(Piperidin-1-yl)propanoic acid(Structure of 3-(Piperidin-1-yl)propanoic acid)5002
5-Oxo-5-(piperidin-1-yl)pentanoic acid(Structure of 5-Oxo-5-(piperidin-1-yl)pentanoic acid)8001.25

Cross-Reactivity (%) is calculated as: (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocols

A competitive ELISA is a common and effective method for determining the cross-reactivity of small molecules like this compound.

Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (e.g., conjugated to an enzyme like horseradish peroxidase - HRP) for a limited number of binding sites on a specific antibody that has been coated onto a microplate. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.

Materials and Reagents
  • High-binding 96-well microplates

  • Specific antibody against this compound

  • This compound standard

  • Potential cross-reacting compounds

  • This compound-HRP conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., PBST with 1% bovine serum albumin, BSA)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M Sulfuric Acid)

  • Microplate reader

Assay Procedure
  • Plate Coating: Dilute the specific antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL of the antibody solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in assay buffer.

    • Add 50 µL of the standard or test compound solution to the appropriate wells.

    • Add 50 µL of the diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

    • Determine the IC50 value for the standard and each test compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity for each compound using the formula mentioned in the table caption.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the competitive immunoassay.

G cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat plate with specific antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 a1 Add standards and test compounds p4->a1 a2 Add enzyme-conjugated target molecule a1->a2 a3 Incubate a2->a3 a4 Wash plate a3->a4 d1 Add substrate a4->d1 d2 Incubate d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance d3->d4 end_node Data Analysis: Calculate IC50 and % Cross-Reactivity d4->end_node

Caption: Experimental workflow for a competitive ELISA.

Spectroscopic Analysis of 3-(2-Oxopiperidin-1-YL)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 3-(2-Oxopiperidin-1-YL)propanoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted mass spectrometry data and offers a comparison with structurally related compounds, propanoic acid and 2-piperidone, for which comprehensive spectroscopic data are available. Furthermore, general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar organic compounds are detailed.

Spectroscopic Data for this compound

While experimental NMR and IR spectra for this compound are not readily found in surveyed databases, predicted mass spectrometry data provides valuable information regarding its molecular weight and fragmentation patterns.

Table 1: Predicted Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₈H₁₃NO₃
Molecular Weight171.19 g/mol
Monoisotopic Mass171.08954 Da

Source: PubChem

Comparative Spectroscopic Data

To predict the spectral characteristics of this compound, it is useful to examine the data for its core structural components: the propanoic acid chain and the 2-piperidone ring.

Propanoic Acid

Propanoic acid (CH₃CH₂COOH) serves as a reference for the spectroscopic signatures of the carboxylic acid functional group and the ethyl chain.

Table 2: NMR Spectroscopic Data for Propanoic Acid

¹H NMR Chemical Shift (ppm)Multiplicity
-CH₃~1.1Triplet
-CH₂-~2.3Quartet
-COOH~11-12Singlet (broad)
¹³C NMR Chemical Shift (ppm)
-CH₃~9
-CH₂-~28
-COOH~180

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: Key IR Absorption Bands for Propanoic Acid

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300-2500Very Broad
C-H (Alkyl)2975-2845Sharp
C=O (Carbonyl)1725-1700Strong, Sharp

Source: Doc Brown's Advanced Organic Chemistry[1], Chemistry LibreTexts[2]

Table 4: Mass Spectrometry Data for Propanoic Acid

m/zInterpretation
74[M]⁺ (Molecular Ion)
57[M - OH]⁺
45[COOH]⁺
29[CH₃CH₂]⁺

Source: Doc Brown's Advanced Organic Chemistry[3], Analysis of mass spectra[4]

2-Piperidone

2-Piperidone (δ-valerolactam) provides the characteristic spectral data for the cyclic amide (lactam) portion of the target molecule.

Table 5: NMR Spectroscopic Data for 2-Piperidone

¹H NMR Chemical Shift (ppm)Multiplicity
N-H~7.8Singlet (broad)
-CH₂- (adjacent to C=O)~2.2Triplet
-CH₂- (adjacent to N-H)~3.2Triplet
-CH₂- (other)~1.8Multiplet
¹³C NMR Chemical Shift (ppm)
C=O (Amide)~175
-CH₂- (adjacent to N-H)~42
-CH₂- (adjacent to C=O)~31
-CH₂- (other)~23, ~21

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 6: Key IR Absorption Bands for 2-Piperidone

Functional GroupWavenumber (cm⁻¹)Appearance
N-H (Amide)~3200Broad
C-H (Alkyl)2950-2850Sharp
C=O (Amide)~1650Strong, Sharp

Table 7: Mass Spectrometry Data for 2-Piperidone

m/zInterpretation
99[M]⁺ (Molecular Ion)
71[M - CO]⁺
56[M - CO - CH₃]⁺
43[CH₂CO]⁺

Source: NIST WebBook[5], SpectraBase[6]

Experimental Protocols

The following are general methodologies for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent is crucial to avoid interfering signals from the solvent's protons.

  • Instrumentation : The analysis is performed using an NMR spectrometer (e.g., Bruker, JEOL) with a typical magnetic field strength of 300-600 MHz for ¹H NMR.

  • Data Acquisition :

    • ¹H NMR : A standard proton NMR experiment is run to determine the chemical shifts, integration, and multiplicity of the different proton signals.

    • ¹³C NMR : A proton-decoupled ¹³C NMR experiment is conducted to identify the number of unique carbon environments.

    • 2D NMR (Optional) : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Infrared (IR) Spectroscopy

For solid samples, two common methods are the thin solid film and the KBr pellet technique.

  • Thin Solid Film Method :

    • Dissolve a small amount of the solid (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[7]

    • Apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).[7]

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[7]

    • Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[7]

  • Potassium Bromide (KBr) Pellet Method :

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.

    • Mount the pellet in the spectrometer's sample holder and obtain the IR spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

  • Sample Preparation : Prepare a dilute solution of the sample (typically in the micromolar to nanomolar range) in a polar, volatile solvent such as methanol, acetonitrile, or a mixture with water.[8] A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrumentation : The analysis is performed on an ESI mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS) for sample introduction and separation.[8]

  • Ionization : The sample solution is introduced into the ESI source through a capillary at a low flow rate (e.g., 1-20 μL/min). A high voltage (2-6 kV) is applied to the capillary tip, creating a fine spray of charged droplets.[9]

  • Desolvation : A drying gas (typically nitrogen) and a heated capillary are used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions of the analyte.[8]

  • Mass Analysis : The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

References

Assessing the Purity of Synthesized 3-(2-Oxopiperidin-1-YL)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of methodologies for assessing the purity of 3-(2-Oxopiperidin-1-YL)propanoic acid, a key intermediate in various synthetic pathways. We will explore a primary synthesis route and a potential alternative, offering detailed experimental protocols for purity analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthesis Routes: A Comparison

The purity of a synthesized compound is intrinsically linked to its manufacturing process. Here, we compare two potential synthetic routes to this compound.

Route 1: Base-Catalyzed Michael Addition (Primary Route)

This common and straightforward approach involves the conjugate addition of piperidin-2-one to acrylic acid, typically facilitated by a base.[1][2]

Route 2: Reductive Amination (Alternative Route)

A plausible alternative involves the reductive amination of a suitable keto-acid precursor with an amino-functionalized piperidinone derivative. This multi-step process offers a different impurity profile compared to the Michael addition.[3][4]

Purity Assessment Methodologies

A multi-pronged approach utilizing various analytical techniques is essential for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone for quantifying the purity of organic compounds and detecting non-volatile impurities.[5][6][7]

Table 1: Comparative HPLC-UV Purity Data

Synthesis RouteRetention Time (min)Peak Area (%)Purity (%)
Michael Addition5.299.5>99
Reductive Amination5.298.8>98

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 10 mL of the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and the identification of impurities, even those structurally similar to the main compound.[8][9][10][11]

Table 2: Comparative NMR Data

Synthesis Route¹H NMR¹³C NMR
Michael AdditionSignals consistent with the target structure; minor peaks (<0.5%) corresponding to residual starting materials.Signals consistent with the target structure; minor peaks (<0.5%) indicating trace impurities.
Reductive AminationSignals consistent with the target structure; minor peaks (<1.2%) suggesting byproducts from the multi-step synthesis.Signals consistent with the target structure; additional minor peaks compared to the Michael addition product.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8][9][10][11] Filter the solution into an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. The presence of impurities will be indicated by peaks that do not correspond to the protons of this compound.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. Additional peaks suggest the presence of carbon-containing impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[12][13][14]

Table 3: Comparative LC-MS/MS Impurity Profile

Synthesis RouteMajor Impurities Detected (m/z)
Michael Addition99.1 (Piperidin-2-one), 72.1 (Acrylic acid)
Reductive AminationVaries depending on specific reagents and intermediates.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Analysis: Perform a full scan to identify the molecular ion of the target compound ([M+H]⁺) and any impurities. Subsequently, perform product ion scans on the major impurity ions to aid in their structural elucidation.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the synthesis and analysis workflows.

Synthesis_Workflow Synthesis Workflow for this compound cluster_route1 Route 1: Michael Addition cluster_route2 Route 2: Reductive Amination Piperidin-2-one Piperidin-2-one Reaction_1 Michael Addition Piperidin-2-one->Reaction_1 Acrylic Acid, Base Purification_1 Purification_1 Reaction_1->Purification_1 Workup & Purification Final_Product_1 This compound Purification_1->Final_Product_1 Isolation Keto-acid_Precursor Keto-acid_Precursor Reaction_2 Reductive Amination Keto-acid_Precursor->Reaction_2 Amino-piperidinone, Reducing Agent Purification_2 Purification_2 Reaction_2->Purification_2 Workup & Purification Final_Product_2 This compound Purification_2->Final_Product_2 Isolation

Caption: Comparative synthesis workflows.

Purity_Assessment_Workflow Purity Assessment Workflow Synthesized_Product Synthesized this compound HPLC_UV HPLC-UV Analysis Synthesized_Product->HPLC_UV Quantitative Purity NMR NMR Spectroscopy Synthesized_Product->NMR Structural Confirmation & Impurity ID LC_MS LC-MS/MS Analysis Synthesized_Product->LC_MS Trace Impurity ID & Quantification Purity_Report Comprehensive Purity Report HPLC_UV->Purity_Report Purity (%) NMR->Purity_Report Structural Integrity LC_MS->Purity_Report Impurity Profile

Caption: Comprehensive purity assessment workflow.

References

In-Depth Analysis of 3-(2-Oxopiperidin-1-YL)propanoic Acid Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, a specific, detailed structure-activity relationship (SAR) study for a series of 3-(2-oxopiperidin-1-yl)propanoic acid derivatives against a defined biological target could not be located in publicly available resources. Therefore, the creation of a direct comparative guide with extensive quantitative data, detailed experimental protocols, and specific signaling pathway diagrams as initially requested is not feasible at this time.

While the broader class of propanoic acid derivatives has been extensively studied for various therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs), the specific SAR for derivatives with the 2-oxopiperidin-1-yl substituent remains largely unexplored in the accessible scientific literature. Searches for this moiety as a key pharmacophore in existing drugs or clinical candidates also did not yield sufficient data to construct a meaningful comparative analysis.

General Observations and Related Research Areas

Although a direct SAR study is unavailable, we can infer potential areas of interest and general principles from related research on similar chemical scaffolds.

1. Piperidinone-Containing Compounds in Drug Discovery:

The piperidinone ring is a common scaffold in medicinal chemistry. For instance, studies on piperidinone- and piperidine-constrained phenethylamines have identified them as inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes. This suggests that the 2-oxopiperidin-1-yl moiety could serve as a rigid scaffold to orient substituents for interaction with various enzyme active sites or receptor binding pockets.

2. Propanoic Acid Derivatives as Bioactive Molecules:

A vast body of research exists on arylpropanoic acid derivatives, which includes well-known drugs like ibuprofen and naproxen. These studies have established clear SARs related to their anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. Key structural features influencing activity in this class often include the nature and position of substituents on the aromatic ring and the stereochemistry of the propanoic acid chiral center. While not directly applicable to the this compound core, this body of work highlights the importance of systematic structural modification to optimize biological activity.

Hypothetical Experimental Workflow for Future SAR Studies

To establish the structure-activity relationship for this compound derivatives, a systematic research program would be necessary. The following diagram illustrates a typical workflow for such a study.

experimental_workflow General Workflow for SAR Study node_synthesis Synthesis of Derivatives node_purification Purification & Characterization node_synthesis->node_purification node_screening Biological Screening Assay node_purification->node_screening node_data_analysis Data Analysis (IC50/EC50) node_screening->node_data_analysis node_sar_elucidation SAR Elucidation node_data_analysis->node_sar_elucidation node_lead_optimization Lead Optimization node_sar_elucidation->node_lead_optimization node_lead_optimization->node_synthesis Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Conclusion

Comparative Guide to the In Silico Modeling of Propanoic Acid Derivatives: A Case Study of 1-PPA and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in silico modeling and experimental validation of two propanoic acid derivatives: 1-Piperidine Propionic Acid (1-PPA), a modulator of the Protease-Activated Receptor 2 (PAR2), and Ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits Cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods in pharmacology.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions, elucidation of mechanisms of action, and the rational design of novel therapeutics.[1] Propanoic acid derivatives represent a diverse class of compounds with a wide range of biological activities. Here, we compare the computational and experimental approaches used to characterize the interactions of two such derivatives with their respective protein targets. 1-PPA is an allosteric inhibitor of PAR2, a G protein-coupled receptor involved in inflammation.[2][3][4] Ibuprofen is a non-selective inhibitor of COX-1 and COX-2, enzymes central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6]

Data Presentation: In Silico and Experimental Comparison

The following tables summarize the key quantitative data from in silico modeling and experimental assays for 1-PPA and Ibuprofen.

Table 1: Comparison of In Silico Modeling Parameters and Results

Parameter1-Piperidine Propionic Acid (1-PPA)Ibuprofen
Protein Target(s) Protease-Activated Receptor 2 (PAR2)Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)
Binding Site Allosteric pocket[2][3]Catalytic site (competes with arachidonic acid)[7]
Modeling Techniques Molecular Docking, Molecular Dynamics (MD) Simulations[2][3]Molecular Docking, Molecular Dynamics (MD) Simulations[8][9]
PDB ID of Target 5NDD (template for PAR2 model)[2]5IKT (COX-2), 1EQG (COX-1)[10][11]
Binding Energy (Docking) Not explicitly reported, but stable binding observed in simulations.-7.1 to -7.4 kcal/mol (COX-2)[12]
Key Interacting Residues D121, S124[13]Arg120, Tyr355 (COX-2)[14]

Table 2: Comparison of Experimental Validation Data

Parameter1-Piperidine Propionic Acid (1-PPA)Ibuprofen
Biological Activity PAR2 Antagonist[1]Non-selective COX Inhibitor
IC50 Values 2.3 µM (PAR2)[15]COX-1: 2.9 - 13 µM[16][17][18] COX-2: 1.1 - 80 µM[17][18]
Experimental Assays Cellular Thermal Shift Assay (CETSA), Platelet Aggregation Assay, MAPK Signaling Assay[1][3]COX Inhibitor Screening Assays (Fluorometric, LC-MS/MS), Western Blotting[9][18][19]

Note: IC50 values for Ibuprofen can vary depending on the specific isomer (racemic mixture vs. S-(+)-Ibuprofen) and the experimental conditions.[20][17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for PAR2 Target Engagement

This protocol is based on the principles of ligand-induced thermal stabilization to verify the direct binding of a compound to its target protein in a cellular environment.[21][22][23]

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein (PAR2) to an appropriate density.

    • Treat the cells with the test compound (e.g., 1-PPA at various concentrations) or a vehicle control (e.g., DMSO) and incubate for a defined period (e.g., 1 hour at 37°C).[24]

  • Thermal Challenge:

    • Heat the cell suspensions or lysates across a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3-5 minutes).[24]

    • For isothermal dose-response experiments, heat all samples at a single, pre-determined temperature that causes partial denaturation of the target protein.[24]

  • Cell Lysis and Fractionation:

    • Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or by using a lysis buffer.[24]

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[24]

  • Protein Detection and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble PAR2 in each sample using a protein detection method such as Western blotting or ELISA.[22]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve".

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Protocol 2: Fluorometric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes to screen for inhibitors. The peroxidase component reduces PGG2 to PGH2, and in the assay, this activity is coupled to the oxidation of a fluorogenic probe.[19][25][26]

  • Reagent Preparation:

    • Prepare the COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[19]

    • Reconstitute the COX-1 or COX-2 enzyme in the assay buffer and keep on ice.

    • Prepare a 10X solution of the test inhibitor (e.g., Ibuprofen) in a suitable solvent (e.g., DMSO).

    • Prepare the arachidonic acid (substrate) solution and the fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).[19]

  • Assay Setup (96-well plate format):

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme (cofactor), 10 µl of ADHP, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the 10X inhibitor solution.[27]

    • Enzyme Control Wells: Same as inhibitor wells, but add 10 µl of the solvent instead of the inhibitor solution.

    • Background Wells: Same as enzyme control wells, but without the enzyme.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding 10 µl of the arachidonic acid solution to all wells.[25]

    • Immediately measure the fluorescence kinetically (e.g., for 5-10 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[25]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Diagram 1: General Workflow for In Silico Drug-Target Interaction Analysis

G cluster_0 Preparation cluster_1 Computational Modeling cluster_2 Analysis cluster_3 Experimental Validation PDB Protein Structure (e.g., from PDB) Docking Molecular Docking (Predicts binding pose) PDB->Docking Ligand Ligand Structure (e.g., from PubChem) Ligand->Docking MD Molecular Dynamics (Simulates dynamic interactions) Docking->MD Analysis Binding Energy Calculation & Interaction Analysis MD->Analysis Validation In Vitro Assays (e.g., IC50 determination) Analysis->Validation

Caption: A typical workflow for computational analysis of small molecule-protein interactions.

Diagram 2: Simplified PAR2 Signaling Pathway and Inhibition by 1-PPA

G cluster_0 Cell Membrane PAR2 PAR2 GPCR Gαq / Gα12/13 PAR2->GPCR activates PLC PLC GPCR->PLC MAPK MAPK Pathway (e.g., ERK1/2) GPCR->MAPK Protease Protease (e.g., Trypsin) Protease->PAR2 cleavage & activation PPA 1-PPA PPA->PAR2 allosteric inhibition Inflammation Inflammatory Response PLC->Inflammation MAPK->Inflammation

Caption: PAR2 activation by proteases leads to inflammatory signaling, which is blocked by 1-PPA.

Diagram 3: Mechanism of COX Inhibition by Ibuprofen

G AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX substrate PGs Prostaglandins COX->PGs synthesis Inflammation Inflammation, Pain, Fever PGs->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX competitive inhibition

Caption: Ibuprofen competitively inhibits COX enzymes, blocking prostaglandin synthesis.

References

Peer-Reviewed Research on 3-(2-Oxopiperidin-1-YL)propanoic Acid Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for peer-reviewed studies, comparative data, and detailed experimental information on 3-(2-Oxopiperidin-1-YL)propanoic acid has yielded no specific results. Despite a thorough investigation of scientific databases, there is a notable absence of published research directly investigating the biological activity, therapeutic potential, or comparative efficacy of this particular compound.

Efforts to locate in vitro or in vivo studies, quantitative data on its performance against other alternatives, or detailed experimental protocols specifically for this compound were unsuccessful. Consequently, the creation of a comparison guide with structured data tables and methodological details as requested is not feasible at this time due to the lack of foundational scientific literature.

While the broader class of propanoic acid derivatives has been the subject of extensive research in various therapeutic areas, including as anti-inflammatory and anti-cancer agents, this specific molecule does not appear to be a focus of published academic or industrial research. No signaling pathways or experimental workflows involving this compound have been described in the available literature, precluding the generation of the requested visualizations.

Researchers, scientists, and drug development professionals interested in this compound may need to conduct foundational research to establish its biological profile and potential applications. Future investigations would be necessary to generate the data required for any meaningful comparative analysis.

Safety Operating Guide

Proper Disposal of 3-(2-Oxopiperidin-1-YL)propanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(2-Oxopiperidin-1-YL)propanoic acid, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential PPE includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[2][3][4] The following steps provide a structured framework for its safe disposal.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware and PPE, as hazardous waste.[5][6]

    • Designate a specific, clearly labeled waste container for this compound.

    • Do not mix this waste with other chemical streams, particularly incompatible materials, to prevent hazardous reactions.[4][7] It is advisable to segregate non-halogenated organic waste from halogenated waste.[3]

  • Containerization:

    • Use a chemically compatible, sealable container for waste collection. The original container is often a suitable choice.[5]

    • Ensure the container is in good condition, free from leaks, and can be securely closed.[8]

    • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[8]

  • Labeling:

    • The waste container must be clearly and accurately labeled.[4] The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)

      • Appropriate hazard warnings (e.g., "Irritant")[6]

      • The date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area.[1]

    • The storage location should be away from incompatible materials.

    • Ensure the storage area is clearly marked as a hazardous waste accumulation area.[2][6]

  • Professional Disposal:

    • The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1][6][9][10]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste collection.[2]

    • This waste will likely require incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]

Quantitative Data Summary

ParameterGuidelineSource
pH of Aqueous Waste Neutralize to a pH between 5 and 10.5 before drain disposal (if permitted by local regulations for neutralized, non-hazardous waste).[12]
Flash Point (Piperidine) 16°C[13]
Flash Point (Propanoic Acid) 54°C[14]
Satellite Accumulation Limit A maximum of 55 gallons of hazardous waste may be stored.[2]
Acute Hazardous Waste Limit For acutely toxic (P-listed) chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[2]

Note: this compound is not currently classified as a P-listed acute hazardous waste. However, institutional policies may vary.

Experimental Protocols

Neutralization of Acidic Waste (if applicable and permissible):

Should institutional and local regulations permit the neutralization of acidic waste streams prior to disposal, the following general protocol can be adapted. Important: This procedure should only be performed by trained personnel.

  • Preparation: Work in a chemical fume hood and wear appropriate PPE. Prepare a dilute basic solution, such as 5% sodium hydroxide or a saturated sodium bicarbonate solution.

  • Dilution: Slowly and cautiously add the acidic waste to a large volume of cold water (a 1:10 dilution is recommended).[12] Never add water to acid.

  • Neutralization: While stirring gently, slowly add the basic solution to the diluted acidic waste.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Completion: Continue adding the basic solution until the pH is within the acceptable range for disposal (typically between 5 and 10.5).[12]

  • Disposal: Dispose of the neutralized solution in accordance with institutional and local regulations.

Disposal Workflow Diagram

Disposal Workflow for this compound A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Non-Halogenated Organic) B->C D Is the waste container properly labeled? C->D E Label Container: 'Hazardous Waste' Full Chemical Name Hazard Information Date D->E No F Place waste in a compatible, sealed container. D->F Yes E->F G Store in a designated, well-ventilated, cool area. F->G H Contact EHS for pickup by a licensed disposal service. G->H I End: Professional Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

By implementing these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.